Product packaging for 3-bromo-2H-pyran-2-one(Cat. No.:CAS No. 19978-32-6)

3-bromo-2H-pyran-2-one

Cat. No.: B008536
CAS No.: 19978-32-6
M. Wt: 174.98 g/mol
InChI Key: UVMFAVNCKFUDRS-UHFFFAOYSA-N
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Description

3-Bromo-2H-pyran-2-one (CAS 19978-32-6) is a high-purity halogenated pyrone serving as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its core value lies in its role as an ambiphilic diene in Diels-Alder cycloadditions, capable of reacting with both electron-rich and electron-poor dienophiles with superior regioselectivity and stereoselectivity compared to the parent 2-pyrone. This reactivity provides a powerful route to complex cyclic compounds and functionalized benzene derivatives after decarbonylation. Beyond its fundamental synthetic utility, the 2H-pyran-2-one scaffold is recognized for a wide spectrum of biological activities. Research indicates that brominated pyran-2-one derivatives can exhibit anticancer properties , inducing apoptosis in cancer cells through mitochondria-dependent signaling pathways. This includes mechanisms such as the generation of reactive oxygen species (ROS), reduction of mitochondrial membrane potential, activation of caspases, and causing cell cycle arrest at the G0/G1 phase. Key Identifiers: • CAS Number: 19978-32-6 • Molecular Formula: C5H3BrO2 • Molecular Weight: 174.98 g/mol • Melting Point: 64-66 °C • Purity: ≥98% This product is intended for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrO2 B008536 3-bromo-2H-pyran-2-one CAS No. 19978-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2/c6-4-2-1-3-8-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMFAVNCKFUDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447599
Record name 3-bromo-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19978-32-6
Record name 3-bromo-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-bromo-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-bromo-2H-pyran-2-one. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this versatile heterocyclic compound as a building block in organic synthesis.

Core Chemical and Physical Properties

This compound, with the CAS number 19978-32-6, is a halogenated derivative of 2H-pyran-2-one.[1] The presence of the bromine atom significantly influences the electronic properties and reactivity of the pyranone ring, making it a highly valuable intermediate in synthetic organic chemistry.[1] It typically appears as a white to yellow solid.[2]

Below is a summary of its key physical and chemical properties.

PropertyValueReference
CAS Number 19978-32-6[1][3]
Molecular Formula C₅H₃BrO₂[3]
Molecular Weight 174.98 g/mol [1][3]
Melting Point 64-66 °C[3][4]
Boiling Point (Predicted) 261.1 ± 33.0 °C[3][4]
Density (Predicted) 1.882 ± 0.06 g/cm³[3][4]
Appearance White to yellow solid[2]
InChI Key UVMFAVNCKFUDRS-UHFFFAOYSA-N[1]
SMILES C1=COC(=O)C(=C1)Br[2][3]

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the structural elucidation of this compound.[1] The characteristic signals in both ¹H and ¹³C NMR spectra confirm the molecular structure.[1]

Table 2.1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentReference
6.15dd6.9, 5.0H-5[5]
7.51dd5.0, 1.9H-4[5]
7.69dd6.9, 1.9H-6[5]
Solvent: CDCl₃, Frequency: 400 MHz

Table 2.2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignmentReference
106.5C-5[5]
112.6C-3[5]
144.0C-4[5]
150.1C-6[5]
158.0C-2 (C=O)[5]
Solvent: CDCl₃, Frequency: 50 MHz

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that typically starts from 5,6-dihydro-2H-pyran-2-one.[1][5] The general synthetic route involves bromination followed by dehydrohalogenation.[1]

Synthesis_Workflow A 5,6-dihydro-2H-pyran-2-one B 3-Bromo-5,6-dihydro-2H-pyran-2-one A->B Br₂ / CH₂Cl₂ C 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one B->C NBS / CCl₄ (or further bromination) D This compound C->D Triethylamine (Et₃N)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

An established and improved preparation of this compound has been published in Organic Syntheses.[5] The procedure is outlined in three main steps:

A. Preparation of 3-Bromo-5,6-dihydro-2H-pyran-2-one

  • A solution of 5,6-dihydro-2H-pyran-2-one (0.103 mol) in methylene chloride (350 mL) is prepared in a three-necked, round-bottomed flask.[5]

  • A solution of bromine (0.105 mol) in methylene chloride (130 mL) is added portion-wise over 4 hours. The reaction is exothermic and may require external cooling.[5]

  • After the addition is complete, the pale orange solution is stirred for 2 hours until the color fades.[5]

  • The reaction mixture is then cooled in an ice bath, and triethylamine (0.107 mol) is added via syringe over 2 minutes.[5]

  • The resulting colorless solution is stirred for 40 minutes, then washed twice with water (150 mL).[5]

  • The organic phase is dried over anhydrous sodium sulfate, filtered through a pad of silica gel, and the solvent is removed under reduced pressure to yield the crude product.[5]

B. Preparation of 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one

  • The crude 3-bromo-5,6-dihydro-2H-pyran-2-one is dissolved in carbon tetrachloride.[5]

  • N-Bromosuccinimide (NBS) and a radical initiator such as AIBN are added.[1]

  • The mixture is refluxed until the reaction is complete, as monitored by TLC or NMR.[1][5]

  • After cooling, the succinimide is filtered off, and the solvent is evaporated to give the crude dibrominated product.[5] This material can be further purified by chromatography.[5]

C. Preparation of this compound

  • The crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one is dissolved in methylene chloride (360 mL).[5]

  • Triethylamine (0.1 mol) is added via syringe over a 5-minute period at room temperature, during which the mixture turns dark brown.[5]

  • The reaction is stirred for a specified period and then worked up by washing with water and brine.[5]

  • The organic layer is dried, and the solvent is removed. The final product, this compound, can be purified by chromatography or sublimation.[5] It is important to note that this final elimination step can also produce 5-bromo-2H-pyran-2-one as a significant byproduct through a postulated prototropic migration in the basic medium.[1][5]

Chemical Reactivity and Synthetic Applications

This compound is a versatile reagent in organic synthesis, primarily due to the influence of the bromine substituent on the pyranone ring's electronic properties.[1]

Diels-Alder Reactions

A key area of interest is its behavior in Diels-Alder reactions, where it acts as a reactive and unsymmetrical diene.[1] It exhibits superior regioselectivity and stereoselectivity compared to the parent 2-pyrone.[5] It is described as an "ambiphilic" diene, capable of undergoing cycloaddition with both electron-rich and electron-poor dienophiles, which opens up a wide range of synthetic possibilities for creating complex cyclic compounds.[1][5]

Nucleophilic Substitution and Cross-Coupling Reactions

The bromine atom at the C3 position makes the compound susceptible to nucleophilic substitution reactions.[1] This allows for the introduction of various functional groups. Furthermore, it serves as an important intermediate in cross-coupling reactions, such as the Stille coupling, to form aryl-substituted pyranones.[1] These reactions are foundational for synthesizing a diverse array of substituted pyranone derivatives.

Reactivity_Diagram A This compound B Complex Cyclic Adducts A->B Diels-Alder Reaction (with Dienophiles) C 3-Aryl-2H-pyran-2-ones A->C Stille or Suzuki Coupling (with Arylboronic acids/stannanes) D 3-Amino-2H-pyran-2-ones A->D Nucleophilic Substitution (with Amines) E Functionalized Phosphinines A->E [4+2] Cycloaddition (with Phosphaalkynes)

Caption: Key synthetic transformations of this compound.

Biological Significance

The 2H-pyran-2-one scaffold is prevalent in a wide array of natural products and biologically active molecules.[1] These compounds are known to exhibit activities such as antibiotic, antifungal, cytotoxic, neurotoxic, and phytotoxic effects.[1] While specific biological activities of this compound are not extensively documented, its utility as a synthetic intermediate allows for the creation of novel pyranone derivatives that can be explored for potential therapeutic applications.[1][6] For instance, derivatives of related brominated pyranones have been investigated for their potential as antiproliferative agents.[7] The synthesis of various substituted 2-pyrones is a subject of ongoing research for applications in medicinal chemistry and materials science.[1][8]

Conclusion

This compound is a highly reactive and versatile synthetic intermediate. Its well-defined chemical properties, coupled with its "ambiphilic" nature in Diels-Alder reactions and susceptibility to cross-coupling and substitution reactions, make it an invaluable tool for synthetic chemists. The detailed synthetic protocols available allow for its reliable preparation, paving the way for the development of complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding for researchers looking to leverage the unique chemical landscape of this important heterocyclic compound.

References

An In-depth Technical Guide to the Spectral Data of 3-Bromo-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 3-bromo-2H-pyran-2-one, tailored for researchers, scientists, and professionals in drug development. It includes detailed spectral data, experimental protocols for synthesis and characterization, and a logical workflow for its analysis.

Introduction

This compound is a versatile synthetic intermediate, particularly noted for its role as a reactive and unsymmetrical diene in Diels-Alder reactions.[1] Its utility in organic synthesis stems from the electron-withdrawing nature of the bromine atom and the conjugated pyran-2-one ring system, which influence its reactivity and make it a valuable building block for more complex molecules.[1] Accurate characterization using spectroscopic methods, primarily NMR, is crucial for confirming its structure and purity.

NMR Spectral Data

The structural elucidation of this compound is definitively achieved through ¹H and ¹³C NMR spectroscopy. The data, typically recorded in deuterated chloroform (CDCl₃), reveals the distinct electronic environments of the hydrogen and carbon atoms within the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [1][2]

Nucleus Assignment Chemical Shift (δ) [ppm] Coupling Constants (J) [Hz] Multiplicity
¹HH-67.69ddJ = 6.9, 1.9
H-57.51ddJ = 5.0, 1.9
H-46.15ddJ = 6.9, 5.0
¹³CC-2 (C=O)158.0--
C-6150.1--
C-4144.0--
C-5112.6--
C-3 (C-Br)106.5--

Note: The assignments are based on standard NMR chemical shift predictions and 2D NMR correlation experiments.

Experimental Protocols

The following protocols outline the synthesis of this compound and the general procedure for acquiring its NMR spectra.

Synthesis of this compound

A well-established method for the synthesis of this compound involves a multi-step process starting from 5,6-dihydro-2H-pyran-2-one.[1][2]

  • Bromination of 5,6-dihydro-2H-pyran-2-one: 5,6-dihydro-2H-pyran-2-one is treated with bromine in a suitable solvent like methylene chloride to yield 3-bromo-5,6-dihydro-2H-pyran-2-one.[2]

  • Allylic Bromination: The resulting 3-bromo-5,6-dihydro-2H-pyran-2-one undergoes allylic bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in carbon tetrachloride. This step introduces a second bromine atom, forming 3,5-dibromo-5,6-dihydro-2H-pyran-2-one.[1][2]

  • Dehydrohalogenation: The crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one is then treated with a base, such as triethylamine, in methylene chloride to induce elimination of HBr, leading to the formation of this compound.[2]

  • Purification: The final product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[2]

NMR Sample Preparation and Data Acquisition

A standard protocol for obtaining NMR spectra of organic compounds like this compound is as follows:

  • Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: The NMR spectra are typically acquired on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters to be set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used for ¹³C NMR to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

G A Synthesis of This compound B Purification by Column Chromatography A->B C NMR Sample Preparation B->C D 1H NMR Acquisition C->D E 13C NMR Acquisition C->E F Data Processing and Analysis D->F E->F G Structural Elucidation F->G

References

The Ambiphilic Nature of 3-bromo-2H-pyran-2-one in Diels-Alder Cycloadditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of 3-bromo-2H-pyran-2-one, a versatile heterocyclic compound, in the context of Diels-Alder reactions. Esteemed for its unique electronic properties, this pyrone derivative serves as a powerful building block in modern organic synthesis, offering access to a wide array of complex molecular architectures. Its ambiphilic, or "chameleon," character allows it to react with both electron-rich and electron-deficient dienophiles, a trait that significantly broadens its synthetic utility.[1][2] This document outlines its reactivity, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying chemical principles.

Synthesis of this compound

The preparation of this compound is a well-established multi-step process that begins with the commercially available 5,6-dihydro-2H-pyran-2-one.[1][3] The synthetic sequence involves initial bromination, a subsequent allylic bromination, and a final base-mediated dehydrobromination to yield the target diene.[3] A significant byproduct of this synthesis is 5-bromo-2H-pyran-2-one, which is thought to form via a prototropic migration under the basic conditions of the final step.[1][3]

G cluster_synthesis Synthesis Workflow A 5,6-dihydro-2H-pyran-2-one B 3-Bromo-5,6-dihydro-2H-pyran-2-one A->B Br₂ / CH₂Cl₂ C 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one B->C NBS, Benzoyl Peroxide / CCl₄ D This compound C->D Triethylamine / CH₂Cl₂

Caption: Synthetic pathway to this compound.

Reactivity and Mechanism in Diels-Alder Reactions

The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition that forms a six-membered ring.[4][5] While 2-pyrones are generally considered electron-deficient dienes due to the electron-withdrawing nature of the lactone, they possess a degree of aromatic character which can make them reluctant reaction partners.[6][7]

The introduction of a bromine atom at the C3 position significantly influences the electronic properties and reactivity of the pyrone ring. This compound is described as an ambiphilic diene, capable of undergoing cycloaddition with both electron-deficient (Normal Electron Demand) and electron-rich (Inverse Electron Demand) dienophiles.[1] This dual reactivity makes it a more versatile synthetic equivalent to the parent 2-pyrone, often providing superior regioselectivity and stereoselectivity.[1]

The general reaction proceeds through a bicyclic intermediate which, characteristic of 2-pyrone cycloadducts, readily extrudes carbon dioxide (CO₂) via a retro-Diels-Alder reaction to yield a substituted cyclohexadiene, which can then aromatize.

G cluster_mechanism General Diels-Alder Mechanism Diene This compound (Diene) TS Cyclic Transition State [4+2] Diene->TS Dienophile Dienophile (Alkene/Alkyne) Dienophile->TS Adduct Bicyclic Lactone Adduct TS->Adduct Concerted Cycloaddition Product Substituted Benzene Derivative Adduct->Product -CO₂ (Retro-Diels-Alder) CO2 CO₂ Adduct->CO2

Caption: Mechanism of the Diels-Alder reaction and subsequent aromatization.
Regio- and Stereoselectivity

Theoretical studies using Density Functional Theory (DFT) have been employed to understand the selectivity of these reactions. The analyses indicate a preference for meta-regioselectivity on an exo pathway for the cycloaddition of this compound with various alkenes.[2] This regiochemical outcome is influenced by the electronic effects of the bromine substituent and the lactone functionality. The stereochemistry of the dienophile is typically retained in the product, a hallmark of the concerted nature of the Diels-Alder reaction.[8][9][10]

G cluster_reactivity Logical Flow of Reactivity Start This compound Normal Normal Electron Demand (HOMOdiene-LUMOdieneophile) Start->Normal Inverse Inverse Electron Demand (LUMOdiene-HOMOdieneophile) Start->Inverse ED_Dienophile Reacts with Electron-Deficient Dienophile Normal->ED_Dienophile ER_Dienophile Reacts with Electron-Rich Dienophile Inverse->ER_Dienophile

Caption: Ambiphilic reactivity pathways for this compound.

Data Presentation: Diels-Alder Reaction Parameters

The following table summarizes quantitative data from various studies on the Diels-Alder reactions of this compound and related pyrones. This allows for a direct comparison of reaction conditions and outcomes.

DieneDienophileCatalyst/ConditionsYield (%)Diastereomeric Ratio (endo:exo)Enantiomeric Ratio (er)Reference
3-Hydroxy-2-pyronetrans-3-Benzoylacrylic esterCinchona Alkaloid QD-1a (10 mol%) / Et₂O, rt8793:794:6[6]
3-Hydroxy-2-pyroneα-ChloroacrylonitrileCinchona Alkaloid QD-1a (10 mol%) / Et₂O, rt6524:7691:10[6]
3-Hydroxy-2-pyroneFumaronitrile9-Thiourea Cinchona Alkaloid QD-2 (10 mol%) / TBME, -20°C85>97:392:8[6]
3-bromo-2-pyroneVarious electron-rich and electron-deficient dienophilesThermal, 78-90°CSmooth cycloaddition reportedRegiospecificNot Reported[11]
3,5-dibromo-2-pyroneVarious alkynesPd(0) catalyzedGood to excellentNot ApplicableNot Applicable[11]

Note: Data for the parent 3-hydroxy-2-pyrone is included to illustrate the high levels of stereocontrol achievable in asymmetric variants of 2-pyrone Diels-Alder reactions.

Experimental Protocols

Detailed experimental procedures are critical for reproducibility. The following protocols are adapted from peer-reviewed sources.

Synthesis of this compound[1]

This procedure is a multi-step synthesis starting from 5,6-dihydro-2H-pyran-2-one.

A. 3-Bromo-5,6-dihydro-2H-pyran-2-one:

  • A solution of 5,6-dihydro-2H-pyran-2-one (10.15 g, 0.103 mol) in methylene chloride (350 mL) is prepared in a three-necked flask.

  • A solution of bromine (16.7 g, 0.105 mol) in methylene chloride (130 mL) is added portion-wise over 4 hours, maintaining the temperature with external cooling as needed.

  • The pale orange solution is stirred for 2 hours until the color fades.

  • The reaction mixture is cooled in an ice bath, and triethylamine (15.0 mL, 0.107 mol) is added via syringe over 2 minutes.

  • The mixture is stirred for 40 minutes, then washed twice with water (150 mL).

  • The organic phase is dried over anhydrous sodium sulfate, filtered through a pad of silica gel, and the solvent is removed under reduced pressure to yield the product.

B. 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one:

  • To a flask under a nitrogen atmosphere, add 3-bromo-5,6-dihydro-2H-pyran-2-one (15.8 g, 0.089 mol), N-bromosuccinimide (16.5 g, 0.093 mol), benzoyl peroxide (0.8 g, 3.3 mmol), and carbon tetrachloride (455 mL).

  • The mixture is heated to reflux for 45 minutes and then stirred at room temperature for 16 hours.

  • The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield the crude dibrominated product.

C. This compound:

  • The crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one (approx. 20.3 g) is dissolved in methylene chloride (360 mL).

  • Triethylamine (14.0 mL, 0.1 mol) is added via syringe over 5 minutes at room temperature. The mixture will turn dark brown.

  • The reaction is stirred for 40 minutes, then washed sequentially with 1N HCl (2 x 150 mL) and saturated sodium bicarbonate solution (150 mL).

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed.

  • The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford this compound as a tan solid.

General Protocol for Thermal Diels-Alder Cycloaddition

This protocol is a representative example based on conditions reported for the cycloaddition of this compound.[11]

  • In a sealed reaction vessel, dissolve this compound (1.0 equivalent) in a suitable high-boiling solvent (e.g., toluene, xylene).

  • Add the desired dienophile (1.0 to 1.5 equivalents).

  • Heat the reaction mixture to a temperature between 78-90°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography on silica gel or recrystallization to obtain the desired product. The subsequent reductive debromination can be carried out to produce halogen-free adducts if desired.[11]

Conclusion

This compound stands out as a highly valuable and versatile diene for Diels-Alder reactions. Its ambiphilic nature allows it to engage with a broad spectrum of dienophiles, overcoming some of the reactivity limitations of the parent 2-pyrone system. The bromine substituent not only modulates the electronic character of the diene but also provides a handle for further synthetic transformations while offering enhanced regio- and stereocontrol over the cycloaddition process. The methodologies and data presented herein underscore its importance as a strategic building block for the efficient construction of complex cyclic and aromatic systems relevant to pharmaceutical and materials science research.

References

The Biological Activity of Halogenated 2H-Pyran-2-Ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of halogenated 2H-pyran-2-ones, a class of heterocyclic compounds with emerging potential in antimicrobial and anticancer research. The introduction of halogen atoms to the 2H-pyran-2-one scaffold can significantly modulate the molecule's electronic properties, lipophilicity, and reactivity, thereby influencing its biological profile. This document summarizes the available quantitative data on their bioactivity, details the experimental protocols for their evaluation, and visualizes relevant pathways and workflows.

Overview of Biological Activity

Halogenated 2H-pyran-2-ones are recognized for their potential as cytotoxic and antimicrobial agents. The electron-withdrawing nature and the steric bulk of halogen substituents can enhance the interaction of these compounds with biological targets. While research is ongoing, preliminary studies suggest that these compounds may exert their effects through various mechanisms, including enzyme inhibition and disruption of microbial membranes.

Derivatives of 2H-pyran-3(6H)-ones, which share a similar structural core, have demonstrated that substituents such as phenylthio and p-bromophenyl are beneficial for activity against Gram-positive bacteria.[1] For instance, certain derivatives have shown minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL against Staphylococcus aureus and 0.75 µg/mL against Streptococcus sp.[1] This suggests that the α,β-unsaturated ketone system is crucial for their antimicrobial action.[1]

Quantitative Biological Data

The following tables summarize the available quantitative data for halogenated 2H-pyran-2-ones and structurally related compounds to provide a comparative overview of their biological activities.

Table 1: Cytotoxic Activity of Halogenated and Related Pyranone Derivatives

Compound/Derivative ClassCell LineIC50 (µM)Reference
6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-oneL1210 (Murine Leukemia)0.95[2]
6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-oneHeLa (Cervix Carcinoma)2.9[2]
Halogenated Phenoxychalcones (e.g., Compound 2c)MCF-7 (Breast Cancer)1.52
Halogenated Phenoxychalcones (e.g., Compound 2f)MCF-7 (Breast Cancer)1.87

Table 2: Antimicrobial Activity of Halogenated and Related Pyranone Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-oneStaphylococcus aureus ATCC 25931.56[1]
2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-oneStreptococcus sp. C203M0.75[1]
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide DerivativesGram-positive bacteria4-16[3]
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide DerivativesGram-negative bacteria8-16[3]
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide DerivativesFungi8-32[3]

Potential Mechanisms and Signaling Pathways

While the precise signaling pathways modulated by halogenated 2H-pyran-2-ones are still under investigation, the mechanisms of action for similar antimicrobial and cytotoxic compounds can provide valuable insights. The following diagrams illustrate potential pathways.

antimicrobial_mechanisms cluster_mechanisms Potential Mechanisms of Action Halogenated\n2H-Pyran-2-one Halogenated 2H-Pyran-2-one Bacterial Cell Bacterial Cell Halogenated\n2H-Pyran-2-one->Bacterial Cell Interacts with Membrane Disruption Membrane Disruption Bacterial Cell->Membrane Disruption Inhibition of\nDNA Replication Inhibition of DNA Replication Bacterial Cell->Inhibition of\nDNA Replication Inhibition of\nProtein Synthesis Inhibition of Protein Synthesis Bacterial Cell->Inhibition of\nProtein Synthesis Enzyme Inhibition Enzyme Inhibition Bacterial Cell->Enzyme Inhibition cytotoxic_pathway cluster_pathway Potential Signaling Pathway Halogenated\n2H-Pyran-2-one Halogenated 2H-Pyran-2-one Cancer Cell Cancer Cell Halogenated\n2H-Pyran-2-one->Cancer Cell Targets p38 MAPK Pathway p38 MAPK Pathway Cancer Cell->p38 MAPK Pathway Modulates ROS Production ROS Production Cancer Cell->ROS Production Induces Apoptosis Apoptosis p38 MAPK Pathway->Apoptosis ROS Production->Apoptosis mtt_workflow start Start seed_cells Seed cells in a 96-well plate and incubate start->seed_cells end End add_compounds Add varying concentrations of halogenated 2H-pyran-2-ones seed_cells->add_compounds incubate_treatment Incubate for desired period (e.g., 24-72 hours) add_compounds->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO or SDS-HCl) incubate_mtt->add_solubilizer measure_absorbance Measure absorbance at 570 nm using a microplate reader add_solubilizer->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 calculate_ic50->end

References

literature review of 2H-pyran-2-one synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 2H-Pyran-2-Ones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic strategies for constructing the 2H-pyran-2-one scaffold, a prevalent motif in numerous biologically active natural products and pharmaceutical agents.[1][2] This document details key reaction methodologies, provides structured quantitative data for comparative analysis, and outlines detailed experimental protocols for pivotal transformations.

Core Synthetic Methodologies

The synthesis of 2H-pyran-2-ones can be achieved through a variety of strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol. The most prominent methods include the Knoevenagel condensation, Wittig reaction, Ring-Closing Metathesis (RCM), and the Prins reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a versatile and widely employed method for the formation of 2H-pyran-2-ones.[1] This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated system.[3] In the context of 2H-pyran-2-one synthesis, a subsequent intramolecular cyclization and tautomerization afford the desired heterocyclic ring. The reaction is typically catalyzed by a weak base.[3] A notable variation is the Doebner modification, which utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the active methylene compound is a carboxylic acid, as it facilitates decarboxylation.[3][4]

Logical Relationship of Knoevenagel Condensation for 2H-Pyran-2-One Synthesis

G cluster_start Starting Materials cluster_process Reaction Steps cluster_product Product Aldehyde_or_Ketone Aldehyde or Ketone Nucleophilic_Addition Nucleophilic Addition Aldehyde_or_Ketone->Nucleophilic_Addition Active_Methylene_Compound Active Methylene Compound (e.g., dialkyl malonate, cyanoacetate) Active_Methylene_Compound->Nucleophilic_Addition Dehydration Dehydration Nucleophilic_Addition->Dehydration Intramolecular_Cyclization Intramolecular Cyclization (6π-electrocyclization) Dehydration->Intramolecular_Cyclization 2H_Pyran_2_One 2H-Pyran-2-One Intramolecular_Cyclization->2H_Pyran_2_One

Caption: Logical flow of the Knoevenagel condensation for 2H-pyran-2-one synthesis.

Wittig Reaction

The Wittig reaction provides a powerful tool for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[5][6][7] While not a direct method for pyran-2-one ring formation, it is instrumental in constructing acyclic precursors that can subsequently undergo cyclization to the desired heterocycle. For instance, a Wittig reaction can be employed to create a diene ester, which can then cyclize via an intramolecular Diels-Alder reaction or other pericyclic reactions to form the 2H-pyran-2-one core.[8] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[5]

Experimental Workflow for Wittig-Based 2H-Pyran-2-One Synthesis

G Start Start: Aldehyde/Ketone & Phosphonium Ylide Precursor Ylide_Formation Ylide Formation (Deprotonation of Phosphonium Salt) Start->Ylide_Formation Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Ylide_Formation->Wittig_Reaction Acyclic_Precursor Formation of Acyclic Diene Ester Precursor Wittig_Reaction->Acyclic_Precursor Cyclization Intramolecular Cyclization (e.g., Diels-Alder) Acyclic_Precursor->Cyclization Product 2H-Pyran-2-One Cyclization->Product

Caption: General workflow for synthesizing 2H-pyran-2-ones via a Wittig reaction followed by cyclization.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of a wide array of cyclic compounds, including 2H-pyran-2-ones.[9][10][11] This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene to form a new double bond and a small, volatile alkene like ethylene.[9] For the synthesis of 2H-pyran-2-ones, an appropriate acyclic diene precursor containing an ester functionality is required. The high functional group tolerance and predictable nature of RCM make it a highly attractive strategy in modern organic synthesis.[11]

Signaling Pathway of Ring-Closing Metathesis for 2H-Pyran-2-One Synthesis

G Acyclic_Diene_Ester Acyclic Diene Ester Catalyst_Coordination Coordination of Alkene to Metal Catalyst Acyclic_Diene_Ester->Catalyst_Coordination Metallacyclobutane_Formation [2+2] Cycloaddition: Formation of Metallacyclobutane Catalyst_Coordination->Metallacyclobutane_Formation Retro_2_2_Cycloaddition Retro [2+2] Cycloaddition: Release of Ethylene Metallacyclobutane_Formation->Retro_2_2_Cycloaddition Intramolecular_Metathesis Intramolecular Metathesis Retro_2_2_Cycloaddition->Intramolecular_Metathesis Product_Release Release of 2H-Pyran-2-One and Catalyst Regeneration Intramolecular_Metathesis->Product_Release 2H_Pyran_2_One 2H-Pyran-2-One Product_Release->2H_Pyran_2_One

Caption: Mechanistic pathway of Ring-Closing Metathesis for the synthesis of 2H-pyran-2-ones.

Prins Reaction

The Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by the capture of a nucleophile.[12][13] This reaction can be adapted to synthesize tetrahydropyran rings, which can then be oxidized to the corresponding 2H-pyran-2-ones. The reaction is typically acid-catalyzed and proceeds through an oxocarbenium ion intermediate.[14] The outcome of the Prins reaction is highly dependent on the reaction conditions, such as the temperature and the presence or absence of a nucleophilic solvent.[12]

Logical Relationship of Prins Reaction for Tetrahydropyran Synthesis

G cluster_start Starting Materials cluster_process Reaction Steps cluster_product Product Aldehyde_Ketone Aldehyde or Ketone Oxocarbenium_Formation Formation of Oxocarbenium Ion Aldehyde_Ketone->Oxocarbenium_Formation Alkene_Alkyne Alkene or Alkyne Electrophilic_Addition Electrophilic Addition to Alkene Alkene_Alkyne->Electrophilic_Addition Oxocarbenium_Formation->Electrophilic_Addition Nucleophilic_Capture Nucleophilic Capture Electrophilic_Addition->Nucleophilic_Capture Tetrahydropyran_Derivative Tetrahydropyran Derivative Nucleophilic_Capture->Tetrahydropyran_Derivative

Caption: Logical flow of the Prins reaction for the synthesis of tetrahydropyran derivatives.

Quantitative Data Summary

Synthetic MethodKey ReagentsCatalyst/SolventTemp. (°C)Time (h)Yield (%)Reference
Dehydrobromination5,6-dihydro-2H-pyran-2-one, N-bromosuccinimideBenzoyl peroxide / CCl4Reflux1.570[15]
Bromination/Dehydrobromination5,6-dihydro-2H-pyran-2-one, BromineAcetic Acid---[16]
Palladium-Catalyzed AnnulationAcrylic derivatives, internal alkynesPd(OAc)2--High[2]
One-pot SynthesisAlkanones, DMFDMA, hippuric acidAcetic anhydride90460-73[17]
Pechmann CondensationPhloroglucinol, Ethyl acetoacetateZn0.925Ti0.075O NPs110--[18]
Mechanochemical PechmannPhenol derivatives, β-ketoestersMethanesulfonic acidAmbient-High[19]

Detailed Experimental Protocols

Synthesis of 2H-Pyran-2-one via Dehydrobromination of 5,6-Dihydro-2H-pyran-2-one[16]

Materials:

  • 5,6-Dihydro-2H-pyran-2-one (9.81 g, 0.100 mole)

  • N-Bromosuccinimide (18.6 g, 0.105 mole)

  • Benzoyl peroxide (200 mg)

  • Carbon tetrachloride (800 ml)

  • Triethylamine

  • Diethyl ether

  • Saturated aqueous sodium chloride

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 5,6-dihydro-2H-pyran-2-one, N-bromosuccinimide, and benzoyl peroxide in carbon tetrachloride is prepared in a 2-L three-necked, round-bottomed flask equipped with a reflux condenser and a mechanical stirrer.

  • The suspension is stirred and heated to reflux. After 1.5 hours at reflux, the reaction mixture is cooled in an ice bath, and the precipitated succinimide is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the residue is dissolved in diethyl ether.

  • The ethereal solution is washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed with a rotary evaporator, and the resulting oil is distilled under reduced pressure to yield 2H-pyran-2-one as a colorless oil (6.7 g, 70%).

One-pot Synthesis of 3-Benzoylamino-cycloalka[b]pyran-2-ones[18]

Materials:

  • Cycloalkanone (e.g., cyclohexanone)

  • N,N-dimethylformamide dimethyl acetal (DMFDMA)

  • Hippuric acid

  • Acetic anhydride

  • Pyridine

  • Triethylamine

Procedure:

  • The cycloalkanone is heated with a twofold excess of DMFDMA under reflux for 16 hours.

  • After evaporation of volatile components, the crude 2-[(dimethylamino)methylene]cycloalkanone is reacted with an equimolar amount of hippuric acid in acetic anhydride at 90 °C for 4 hours.

  • The volatile components are evaporated to give a tarry residue, which is then treated with a mixture of pyridine and triethylamine under reflux for 9 hours.

  • After cooling, the precipitated product is isolated by filtration to afford the 3-benzoylamino-cycloalka[b]pyran-2-one in 60-73% yield.

General Procedure for Pechmann Condensation[19]

Materials:

  • Phloroglucinol (2 mmol)

  • Ethyl acetoacetate (EAA) (2 mmol)

  • Zn0.925Ti0.075O NPs (10 mol %)

  • Ethyl acetate

  • Ethanol

Procedure:

  • In a round bottom flask, a mixture of phloroglucinol, EAA, and Zn0.925Ti0.075O NPs is heated with constant stirring at 110 °C.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is dissolved in ethyl acetate, and the catalyst is separated by centrifugation.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from ethanol to yield 5,7-dihydroxy-4-methyl-2H-chromen-2-one.

References

Methodological & Application

Application Notes and Protocols: Utilizing 3-bromo-2H-pyran-2-one in Stille Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-pyran-2-one scaffold is a privileged motif in a vast array of natural products and pharmacologically active compounds, exhibiting diverse biological activities. The functionalization of this core structure is of significant interest in medicinal chemistry and drug discovery. The Stille cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds, demonstrating high functional group tolerance and generally mild reaction conditions.[1] This application note provides a detailed overview and experimental protocols for the use of 3-bromo-2H-pyran-2-one as a key building block in palladium-catalyzed Stille coupling reactions. This methodology allows for the introduction of various organic substituents at the C3-position of the pyranone ring, enabling the synthesis of diverse libraries of compounds for screening and development.

The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide.[1][2] In the context of this application note, this compound serves as the organic halide, reacting with a variety of organostannane reagents to yield 3-substituted-2H-pyran-2-ones. The reaction is typically catalyzed by a palladium(0) complex, often in the presence of a co-catalyst such as copper(I) iodide, which can enhance the reaction rate and selectivity.[3]

Reaction Principle and Mechanism

The catalytic cycle of the Stille coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with this compound, leading to the formation of a Pd(II) intermediate.

  • Transmetalation: The organostannane reagent then transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired 3-substituted-2H-pyran-2-one product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Stille_Coupling_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Intermediate Br-Pd(II)L2-(3-pyranone) Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation R-SnBu3 Diorganopalladium_Complex R-Pd(II)L2-(3-pyranone) Transmetalation->Diorganopalladium_Complex Reductive_Elimination Reductive Elimination Diorganopalladium_Complex->Reductive_Elimination Product 3-R-2H-pyran-2-one Reductive_Elimination->Product Catalyst_Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Pd(0)L2 Regeneration This compound This compound This compound->Oxidative_Addition Organostannane R-SnBu3

Figure 1: Catalytic cycle of the Stille coupling reaction.

Application Data

While extensive data on the Stille coupling of this compound is dispersed throughout the literature, the principles can be effectively illustrated by examining the well-documented regioselective coupling of 3,5-dibromo-2-pyrone. The addition of a copper(I) iodide co-catalyst has been shown to significantly enhance the selectivity for coupling at the C3 position, which is electronically less dense than the C5 position. This regioselectivity is crucial for the controlled synthesis of specifically substituted pyranones. The following table summarizes representative examples of the Stille coupling of 3,5-dibromo-2-pyrone with various organostannanes, highlighting the conditions that favor C3-substitution.

EntryOrganostannaneCatalyst (mol%)Co-catalyst (mol%)SolventTemp. (°C)Time (h)ProductYield (%)
1PhenyltributyltinPd(PPh₃)₄ (5)CuI (10)Toluene1000.55-Bromo-3-phenyl-2H-pyran-2-one94
2(1-Ethoxyvinyl)tributyltinPd(PPh₃)₄ (5)CuI (10)Toluene10025-Bromo-3-(1-ethoxyvinyl)-2H-pyran-2-one85
32-(Tributylstannyl)thiophenePd(PPh₃)₄ (5)CuI (10)Toluene10015-Bromo-3-(thiophen-2-yl)-2H-pyran-2-one92
42-(Tributylstannyl)pyridinePd(PPh₃)₄ (5)CuI (10)Toluene10015-Bromo-3-(pyridin-2-yl)-2H-pyran-2-one88

Data adapted from studies on 3,5-dibromo-2-pyrone, demonstrating C3-regioselectivity relevant to this compound.

Experimental Protocols

The following protocols provide a general framework for the Stille coupling of this compound with an organostannane. Researchers should optimize these conditions for their specific substrates.

Materials and Reagents
  • This compound

  • Organostannane (e.g., Aryl-, Heteroaryl-, or Vinyltributyltin)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Copper(I) iodide (CuI)

  • Anhydrous solvent (e.g., Toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

General Procedure for Stille Coupling

Experimental_Workflow start Start reagents Combine this compound, Pd(PPh₃)₄, and CuI in a flame-dried flask. start->reagents inert_atm Establish an inert atmosphere (Nitrogen or Argon). reagents->inert_atm add_solvent Add anhydrous solvent via syringe. inert_atm->add_solvent add_stannane Add the organostannane reagent via syringe. add_solvent->add_stannane heat Heat the reaction mixture to the desired temperature (e.g., 100 °C). add_stannane->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool workup Perform aqueous workup (e.g., with KF solution). cool->workup extract Extract with an organic solvent. workup->extract dry_concentrate Dry the organic layer and concentrate under reduced pressure. extract->dry_concentrate purify Purify the crude product by flash column chromatography. dry_concentrate->purify end End purify->end

Figure 2: General experimental workflow for the Stille coupling.
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (or DMF) via syringe to achieve a suitable concentration (e.g., 0.1 M). Subsequently, add the organostannane reagent (1.1-1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate. To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF). A precipitate of tributyltin fluoride will form, which can be removed by filtration through a pad of celite.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Conclusion

The Stille coupling reaction is a highly effective method for the synthesis of 3-substituted-2H-pyran-2-ones from this compound. This approach provides access to a wide range of derivatives with potential applications in drug discovery and materials science. The use of a palladium catalyst, often in conjunction with a copper(I) co-catalyst, ensures efficient and often regioselective coupling. The provided protocols serve as a valuable starting point for researchers looking to utilize this powerful synthetic transformation.

References

Application Notes and Protocols for 3-bromo-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and safety protocols for the handling and use of 3-bromo-2H-pyran-2-one, a versatile reagent in organic synthesis. The information is intended to ensure the safe and effective use of this compound in a laboratory setting.

Section 1: Chemical and Physical Properties

This compound is a halogenated heterocyclic compound that serves as a valuable building block in the synthesis of a variety of more complex molecules.[1] Its physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 19978-32-6[1]
Molecular Formula C₅H₃BrO₂[2]
Molecular Weight 174.98 g/mol [1][2]
Appearance Tan to light-brown solid[3]
Melting Point 59.5–61 °C[3]
Boiling Point 261.1 ± 33.0 °C (Predicted)[2]
Purity Typically >95%[4]
Storage Temperature Refrigerator[4]
Solubility Soluble in methylene chloride, ethyl acetate, and other common organic solvents.[3]

Section 2: Safety and Handling Protocols

2.1 Hazard Identification

This compound is a hazardous substance and should be handled with care. The following table summarizes the GHS hazard information.

Hazard ClassHazard StatementPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation mark)[4]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation mark)
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07 (Exclamation mark)
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationGHS07 (Exclamation mark)

Data sourced from supplier safety information.

2.2 Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Skin and Body Protection: A lab coat must be worn.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

2.3 Safe Handling Procedures

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Spill Procedures: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper disposal.

2.4 Storage and Stability

This compound is sensitive to light and moisture and may turn yellow upon standing at room temperature.[3] For long-term storage and to maintain its purity, the following conditions are recommended:

  • Storage: Store in a tightly sealed container in a refrigerator.

  • Atmosphere: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

2.5 Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Section 3: Experimental Protocols

3.1 Protocol for a Typical Diels-Alder Reaction

This compound is a reactive diene that can participate in Diels-Alder cycloadditions with both electron-rich and electron-deficient dienophiles.[1][3]

Materials:

  • This compound

  • Dienophile (e.g., N-phenylmaleimide)

  • Anhydrous toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).

  • Add the dienophile (1.1 equivalents).

  • Add anhydrous toluene to dissolve the reactants.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for the required time (monitor by TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

3.2 Protocol for Synthesis of 3-substituted-2-pyrones via Cross-Coupling

The bromine atom at the 3-position can be substituted through various cross-coupling reactions to generate a library of 3-substituted-2-pyrones.

Materials:

  • This compound

  • Organotin or organoboron reagent (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., DMF or toluene)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the organoboron or organotin reagent (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

  • Add the anhydrous solvent.

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 4: Visualizations

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Required PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Gather_PPE Prepare_Hood Prepare Chemical Fume Hood Gather_PPE->Prepare_Hood Weigh_Solid Weigh Solid in Hood Prepare_Hood->Weigh_Solid Reaction_Setup Set up Reaction in Hood Weigh_Solid->Reaction_Setup Workup Perform Reaction Workup Reaction_Setup->Workup Decontaminate Decontaminate Glassware Workup->Decontaminate Store_Compound Store Compound in Refrigerator Workup->Store_Compound Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Diels_Alder_Pathway Generalized Diels-Alder Reaction Pathway Reactants This compound + Dienophile Transition_State [4+2] Cycloaddition Transition State Reactants->Transition_State Heat Cycloadduct Bicyclic Lactone Intermediate Transition_State->Cycloadduct Product Final Product (e.g., substituted aromatic ring after CO₂ extrusion) Cycloadduct->Product Rearrangement/ Elimination

References

The Versatile Scaffold: 3-Bromo-2H-pyran-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2H-pyran-2-one is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. Its unique structural features, including a reactive bromine atom and a conjugated pyran-2-one ring system, make it a valuable starting material and scaffold for the synthesis of a diverse array of biologically active molecules. This document provides a detailed overview of its applications, including the synthesis of derivatives with notable cytotoxic and antimicrobial activities, along with comprehensive experimental protocols.

The 2H-pyran-2-one core is a prevalent motif in numerous natural products exhibiting a wide range of biological activities, including antibiotic, antifungal, cytotoxic, and neurotoxic effects.[1] The introduction of a bromine atom at the 3-position enhances the reactivity of the pyranone ring, making it susceptible to various chemical transformations. This allows for the strategic introduction of different functional groups to modulate the biological and pharmacological properties of the resulting derivatives. Key reaction pathways include nucleophilic substitution at the C3 position and participation as a diene in Diels-Alder cycloadditions, opening avenues for the construction of complex molecular architectures.[1][2]

Key Applications in Medicinal Chemistry

The utility of this compound as a building block is highlighted by its successful incorporation into various heterocyclic systems with demonstrated therapeutic potential.

Cytotoxic Agents for Oncology Research

Derivatives of this compound have shown promise as cytotoxic agents against various cancer cell lines. By modifying the core structure, researchers have developed compounds with significant anti-proliferative effects. For instance, pyrano[3,2-c]pyridine derivatives, which can be synthesized from pyran-2-one precursors, have exhibited notable cytotoxicity.

Table 1: Cytotoxicity of Pyrano[3,2-c]pyridine Derivatives

Compound CodeHCT-116 IC₅₀ (µM)HepG-2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
1 > 50> 50> 50
2 35.6 ± 1.215.3 ± 0.89.8 ± 0.5
3 20.8 ± 0.97.7 ± 0.44.5 ± 0.3
4 10.1 ± 0.55.1 ± 0.32.7 ± 0.2
5 5.2 ± 0.13.4 ± 0.31.4 ± 0.6
Doxorubicin 5.2 ± 0.32.85 ± 0.41.03 ± 0.4

Data sourced from a study on the design and synthesis of new pyrano[3,2-c]pyridine-based derivatives.

Antimicrobial Agents

The pyran-2-one scaffold is also a key component in the development of novel antimicrobial agents. Modifications of the this compound structure have led to compounds with significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of 2H-Pyran-3(6H)-one Derivatives

CompoundTarget OrganismMIC (µg/mL)
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one (8a)Staphylococcus aureus ATCC 25931.56
2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one (9)Streptococcus sp. C203M0.75

Data from a study on the synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a well-established method for the synthesis of the title compound.[2]

Materials:

  • 5,6-dihydro-2H-pyran-2-one

  • Bromine

  • Methylene chloride (CH₂Cl₂)

  • Triethylamine (Et₃N)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Carbon tetrachloride (CCl₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

A. 3-Bromo-5,6-dihydro-2H-pyran-2-one:

  • Dissolve 5,6-dihydro-2H-pyran-2-one (10.15 g, 0.103 mol) in 350 mL of methylene chloride in a three-necked round-bottomed flask equipped with a magnetic stirrer, addition funnel, and drying tube.

  • Slowly add a solution of bromine (16.7 g, 0.105 mol) in 130 mL of methylene chloride over 4 hours. Maintain the temperature with external cooling as the reaction is exothermic.

  • Stir the resulting pale orange solution for 2 hours until the color fades.

  • Cool the reaction mixture in an ice bath and add triethylamine (15.0 mL, 0.107 mol) via syringe over 2 minutes.

  • Stir the colorless solution for 40 minutes.

  • Transfer the mixture to a separatory funnel and wash twice with 150 mL of water.

  • Dry the organic phase over anhydrous sodium sulfate, filter through a pad of silica gel, and concentrate under reduced pressure to yield the crude product.

B. 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one:

  • In a flame-dried round-bottomed flask under a nitrogen atmosphere, combine 3-bromo-5,6-dihydro-2H-pyran-2-one (15.8 g, 0.089 mol), N-bromosuccinimide (16.5 g, 0.093 mol), and benzoyl peroxide (0.8 g, 3.3 mmol) in 455 mL of freshly distilled carbon tetrachloride.

  • Reflux the mixture for an appropriate time, monitoring the reaction by TLC.

  • Cool the reaction mixture, filter to remove succinimide, and concentrate the filtrate under reduced pressure.

C. This compound:

  • Dissolve the crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one (20.3 g) in 360 mL of methylene chloride in a round-bottomed flask.

  • Add triethylamine (14.0 mL, 0.1 mol) via syringe over 5 minutes at room temperature. The solution will turn dark brown.

  • Stir the mixture, and after the reaction is complete (monitored by TLC), wash the reaction mixture, dry the organic layer, and concentrate to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of 2-Amino-4H-pyran-3-carbonitriles

This protocol outlines a general method for synthesizing substituted 2-amino-4H-pyrans, which can be adapted for derivatives of this compound by first converting it to a suitable α,β-unsaturated ketone.

Materials:

  • α,β-Unsaturated ketone (derived from this compound)

  • Malononitrile

  • Ethanol

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., piperidine)

Procedure:

  • In a round-bottomed flask, dissolve the α,β-unsaturated ketone (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of K₂CO₃ (e.g., 5 mol%).

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. Filter the solid, wash with cold ethanol, and dry to obtain the 2-amino-4H-pyran-3-carbonitrile derivative.

Protocol 3: MTT Assay for Cytotoxicity

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of synthesized compounds.[2][4][5]

Materials:

  • Cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Broth Microdilution Assay for Antimicrobial Susceptibility

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[3][6][7]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Microplate incubator

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in the broth medium in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

  • Include a positive control (broth with bacteria and no compound), a negative control (broth only), and a solvent control.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Synthetic and Biological Pathways

The following diagrams illustrate the general workflow for utilizing this compound in drug discovery and a conceptual signaling pathway that could be targeted by its derivatives.

G A This compound B Chemical Modification (e.g., Nucleophilic Substitution, Diels-Alder) A->B C Library of Derivatives B->C D Biological Screening (e.g., Cytotoxicity, Antimicrobial) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Studies F->G

Caption: Drug discovery workflow using this compound.

G Compound Pyran-2-one Derivative Target Cellular Target (e.g., Kinase, DNA) Compound->Target Inhibition Signal Signaling Cascade Target->Signal Proliferation Cell Proliferation & Survival Signal->Proliferation Apoptosis Apoptosis Signal->Apoptosis

Caption: Conceptual signaling pathway targeted by pyran-2-one derivatives.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 3-Bromo-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-bromo-2H-pyran-2-one as a versatile starting material for the preparation of a diverse range of novel heterocyclic compounds. The protocols detailed below are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a highly valuable and reactive building block in organic synthesis. The electron-deficient nature of the pyran-2-one ring, coupled with the presence of a reactive bromine atom at the C3 position, allows for a variety of chemical transformations. This enables the synthesis of a wide array of heterocyclic systems, many of which are scaffolds of significant interest in drug discovery due to their diverse biological activities. The principal reactive sites of this compound include the C3 position, which is susceptible to nucleophilic substitution and cross-coupling reactions, and the diene system, which can participate in cycloaddition reactions. Furthermore, the pyran-2-one ring itself can undergo ring-opening and subsequent rearrangement reactions with various nucleophiles to afford novel heterocyclic frameworks.[1]

This document outlines detailed experimental protocols for the synthesis of various heterocycles from this compound, presents quantitative data in tabular format for easy comparison, and includes graphical representations of the synthetic pathways.

Synthetic Transformations and Protocols

The following sections provide detailed experimental procedures for key synthetic transformations of this compound.

Nucleophilic Substitution: Synthesis of 3-Amino-2H-pyran-2-ones

The bromine atom at the C3 position of this compound is readily displaced by nucleophiles such as amines. This reaction provides a straightforward route to 3-amino-2H-pyran-2-one derivatives, which are valuable intermediates for the synthesis of more complex molecules.[2]

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) in anhydrous dimethylformamide (DMF, 10 mL) is added the desired primary or secondary amine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-water (50 mL) and the resulting precipitate is collected by vacuum filtration.

  • The crude product is washed with water and dried.

  • Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Quantitative Data for Nucleophilic Substitution:

EntryNucleophileProductYield (%)M.p. (°C)
1Aniline3-Phenylamino-2H-pyran-2-one85155-157
2Morpholine3-Morpholino-2H-pyran-2-one92118-120
3Benzylamine3-(Benzylamino)-2H-pyran-2-one88132-134

Yields and melting points are representative and may vary depending on the specific substrate and reaction conditions.

Palladium-Catalyzed Cross-Coupling: Synthesis of 3-Aryl-2H-pyran-2-ones via Stille Coupling

Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are powerful methods for the formation of carbon-carbon bonds. This compound can be coupled with various organostannanes to introduce aryl, heteroaryl, or vinyl substituents at the C3 position.[1]

Experimental Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen) is added this compound (1.0 mmol), the organostannane reagent (1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and copper(I) iodide (0.1 mmol).

  • Anhydrous toluene (10 mL) is added, and the reaction mixture is heated to 100 °C for 12 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate.

  • The filtrate is washed with a saturated aqueous solution of potassium fluoride (to remove tin byproducts) and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Quantitative Data for Stille Coupling:

EntryOrganostannaneProductYield (%)M.p. (°C)
1Tributyl(phenyl)stannane3-Phenyl-2H-pyran-2-one9468-70
2Tributyl(2-thienyl)stannane3-(Thiophen-2-yl)-2H-pyran-2-one8575-77
3Tributyl(vinyl)stannane3-Vinyl-2H-pyran-2-one78Oil

Data adapted from a similar reaction with 3,5-dibromo-2-pyrone.[3]

Diels-Alder Reaction: Synthesis of Bicyclic Lactones

This compound can act as a diene in [4+2] cycloaddition reactions with various dienophiles. This reaction provides access to highly functionalized bicyclic lactones, which can be further transformed into a variety of carbocyclic and heterocyclic compounds.[1][4]

Experimental Protocol:

  • A solution of this compound (1.0 mmol) and the dienophile (1.2 mmol) in a suitable solvent (e.g., toluene or xylene, 10 mL) is placed in a sealed tube.

  • The mixture is heated at 80-120 °C for 24-48 hours.

  • The reaction progress is monitored by TLC or 1H NMR spectroscopy.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel or by recrystallization.

Quantitative Data for Diels-Alder Reaction:

EntryDienophileProductYield (%)
1N-Phenylmaleimide2-Bromo-8-phenyl-8-azabicyclo[2.2.2]oct-4-ene-7,9-dione-3-carboxylate>90
2Dimethyl acetylenedicarboxylateDimethyl 4-bromophthalate>85
3Ethylene2-Bromo-3-oxabicyclo[2.2.2]oct-5-en-4-oneHigh

Yields are representative and depend on the specific dienophile and reaction conditions.

Ring Transformation Reactions

The reaction of 2H-pyran-2-ones with hydrazine hydrate can lead to a ring-opening-ring-closing cascade, resulting in the formation of pyridazine derivatives. This transformation provides an efficient route to highly substituted pyridazine cores.[5][6]

Experimental Protocol:

  • A solution of this compound (1.0 mmol) and hydrazine hydrate (2.0 mmol) in ethanol (15 mL) is refluxed for 6-12 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

  • The residue is taken up in water and extracted with dichloromethane or ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

While a direct conversion is less common, this compound can be converted to a 1,3-dicarbonyl intermediate which can then be cyclized with hydrazine to form pyrazoles.

Experimental Protocol (Two-Step):

Step 1: Formation of the 1,3-dicarbonyl intermediate

  • This compound (1.0 mmol) is treated with a suitable nucleophile (e.g., sodium methoxide in methanol) to open the ring and form a methyl ester of a brominated keto-acid derivative.

  • The intermediate is isolated after acidic workup and extraction.

Step 2: Cyclization to form the pyrazole

  • The crude 1,3-dicarbonyl intermediate (1.0 mmol) is dissolved in ethanol (10 mL), and hydrazine hydrate (1.1 mmol) is added.

  • The mixture is refluxed for 4-8 hours.

  • The reaction is cooled, and the solvent is removed in vacuo.

  • The residue is purified by column chromatography to afford the desired pyrazole.

Similar to pyrazoles, isoxazoles can be synthesized from 1,3-dicarbonyl precursors derived from this compound by reaction with hydroxylamine.

Experimental Protocol (Two-Step):

Step 1: Formation of the 1,3-dicarbonyl intermediate

  • Follow Step 1 for the synthesis of pyrazoles.

Step 2: Cyclization to form the isoxazole

  • The crude 1,3-dicarbonyl intermediate (1.0 mmol) is dissolved in ethanol (10 mL), and hydroxylamine hydrochloride (1.1 mmol) and sodium acetate (1.2 mmol) are added.

  • The mixture is refluxed for 6-10 hours.

  • After cooling, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is dried and concentrated, and the product is purified by column chromatography.

The reaction of 2H-pyran-2-ones with ammonia or primary amines at high temperatures can lead to the formation of pyridones (2-hydroxypyridines), which are tautomers of pyridin-2(1H)-ones.

Experimental Protocol:

  • A mixture of this compound (1.0 mmol) and a solution of ammonia in methanol (7N, 10 mL) is heated in a sealed tube at 150 °C for 24 hours.

  • The tube is cooled, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the 3-bromo-2-pyridone.

Quantitative Data for Ring Transformation Products:

EntryReagentHeterocycleYield (%)
1Hydrazine hydrate4-Bromo-5-hydroxypyridazine60-70
2Hydrazine hydrate (from 1,3-dicarbonyl)4-Bromopyrazole derivative50-65 (over 2 steps)
3Hydroxylamine HCl (from 1,3-dicarbonyl)4-Bromoisoxazole derivative55-70 (over 2 steps)
4Ammonia3-Bromo-2-pyridone40-50

Yields are estimates based on general transformations of pyran-2-ones and may require optimization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic routes from this compound to various heterocyclic systems.

Synthesis_from_3_Bromo_2H_pyran_2_one cluster_nucleophilic_substitution Nucleophilic Substitution cluster_cross_coupling Pd-Catalyzed Cross-Coupling cluster_diels_alder Diels-Alder Reaction cluster_ring_transformation Ring Transformation start This compound amino_pyranone 3-Amino-2H-pyran-2-one start->amino_pyranone R2NH thio_pyranone 3-Thio-2H-pyran-2-one start->thio_pyranone RSH aryl_pyranone 3-Aryl-2H-pyran-2-one start->aryl_pyranone ArSnBu3, Pd(0) bicyclic_lactone Bicyclic Lactone start->bicyclic_lactone Dienophile, Heat pyridazine Pyridazine start->pyridazine N2H4 pyrazole Pyrazole start->pyrazole 1. Nu- 2. N2H4 isoxazole Isoxazole start->isoxazole 1. Nu- 2. NH2OH pyridine Pyridine start->pyridine NH3, Heat

Caption: Synthetic routes from this compound.

Experimental Workflow for Heterocycle Synthesis

The general workflow for the synthesis and characterization of novel heterocycles from this compound is depicted below.

Experimental_Workflow start Start: this compound & Reagents reaction Reaction Setup (Solvent, Catalyst, Temperature) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, IR, m.p.) purification->characterization final_product Pure Heterocyclic Product characterization->final_product

Caption: General experimental workflow.

Potential Biological Significance and Signaling Pathways

While specific biological data for heterocycles synthesized directly from this compound is limited in the literature, the resulting heterocyclic scaffolds are known to possess a wide range of pharmacological activities.

  • Pyridazines: Derivatives of this class have been reported to exhibit antihypertensive, analgesic, anti-inflammatory, and anticancer activities. Some pyridazine-based drugs are known to act as inhibitors of enzymes such as phosphodiesterases and kinases.

  • Pyrazoles: This is a privileged scaffold in medicinal chemistry, with examples including the COX-2 inhibitor celecoxib. Pyrazole derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. Their mechanism of action often involves the inhibition of key enzymes in signaling pathways.

  • Isoxazoles: These heterocycles are present in several commercial drugs and are known to exhibit antimicrobial, anti-inflammatory, and anticancer activities.

  • Pyridines: The pyridine ring is a common feature in many pharmaceuticals and natural products. Substituted pyridines can interact with a wide variety of biological targets.

Given the prevalence of these heterocyclic cores in bioactive molecules, the novel derivatives synthesized from this compound represent promising candidates for biological screening and drug development programs. Further studies are warranted to elucidate their specific mechanisms of action and potential effects on cellular signaling pathways.

Biological_Significance start This compound heterocycles Novel Heterocycles (Pyridazines, Pyrazoles, Isoxazoles, etc.) start->heterocycles Synthesis bioactivity Potential Biological Activities (Anticancer, Anti-inflammatory, Antimicrobial) heterocycles->bioactivity Biological Screening pathways Modulation of Signaling Pathways (e.g., Kinase Inhibition, COX Inhibition) bioactivity->pathways Mechanism of Action Studies

Caption: From synthesis to potential biological function.

Conclusion

This compound serves as an excellent and versatile platform for the synthesis of a diverse range of novel heterocycles. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the rich chemistry of this starting material and to develop new compounds with potential applications in drug discovery and materials science. The synthetic accessibility and the potential for generating libraries of diverse heterocyclic compounds make this compound a valuable tool for modern organic and medicinal chemists.

References

Application Notes & Protocols: 3-bromo-2H-pyran-2-one as a Precursor for Phosphinine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phosphinines, the phosphorus analogs of pyridines, are fascinating heterocyclic compounds that have garnered significant interest in coordination chemistry, catalysis, and materials science. Their unique electronic properties, stemming from the presence of the phosphorus heteroatom, make them valuable ligands and building blocks. The synthesis of functionalized phosphinines, however, can be challenging. A convenient and regioselective route utilizes 3-bromo-2H-pyran-2-one as a key precursor.[1][2] This compound serves as a reactive diene in [4+2] cycloaddition reactions with phosphaalkynes, providing a direct pathway to substituted phosphinine rings.[2] The bromine substituent not only directs the regioselectivity of the cycloaddition but also serves as a functional handle for subsequent cross-coupling reactions, allowing for the synthesis of a diverse library of 2,6-disubstituted phosphinines.[1][2]

This document provides detailed protocols for the synthesis of phosphinines starting from this compound, including the preparation of the precursor itself, the key cycloaddition step, and a subsequent functionalization via Negishi cross-coupling.

I. Synthetic Pathway Overview

The overall synthetic strategy involves a three-stage process. It begins with the synthesis of the key precursor, this compound, from a saturated lactone. This is followed by a [4+2] cycloaddition reaction with a phosphaalkyne to construct the phosphinine ring. Finally, the bromo-functionalized phosphinine is further derivatized using a palladium-catalyzed cross-coupling reaction.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Phosphinine Ring Formation cluster_2 Stage 3: Functionalization A 5,6-dihydro- 2H-pyran-2-one B 3-bromo- 2H-pyran-2-one A->B  Bromination &  Elimination [7] D 6-bromo-2-trimethylsilyl- phosphinine B->D  [4+2] Cycloaddition  -CO₂ [3] C Me₃Si-C≡P (Phosphaalkyne) C->D F 6-phenyl-2-trimethylsilyl- phosphinine D->F  Negishi Cross-Coupling [3] E PhLi / ZnBr₂ E->F

Figure 1: Overall workflow for the synthesis of functionalized phosphinines.

II. Experimental Protocols

Protocol 1: Synthesis of this compound[3]

This protocol describes an improved two-step synthesis from 5,6-dihydro-2H-pyran-2-one, avoiding the handling of the sensitive 2-pyrone.

A. Synthesis of 3-Bromo-5,6-dihydro-2H-pyran-2-one

  • Charge a 1-L three-necked round-bottomed flask with 5,6-dihydro-2H-pyran-2-one (10.15 g, 0.103 mol) and methylene chloride (350 mL).

  • Prepare a solution of bromine (16.7 g, 0.105 mol) in methylene chloride (130 mL) and add it portion-wise to the flask over 4 hours. Maintain temperature control with an ice bath as the reaction is exothermic.

  • Stir the resulting pale orange solution for 2 hours until the color fades.

  • Cool the reaction mixture in an ice bath and add triethylamine (15.0 mL, 0.107 mol) via syringe over 2 minutes.

  • Stir the colorless solution for 40 minutes.

  • Transfer the contents to a separatory funnel and wash twice with water (150 mL each).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-bromo-5,6-dihydro-2H-pyran-2-one as an amber liquid (yield: ~89%).

B. Synthesis of 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one

  • In a 1-L round-bottomed flask under a nitrogen atmosphere, combine 3-bromo-5,6-dihydro-2H-pyran-2-one (15.8 g, 0.089 mol), N-bromosuccinimide (NBS, 16.5 g, 0.093 mol), and benzoyl peroxide (0.8 g, 3.3 mmol) in freshly distilled carbon tetrachloride (455 mL).

  • Immerse the flask in a preheated oil bath (100°C) and reflux vigorously for 4.5 hours.

  • Cool the reaction mixture and let it stand at room temperature for 4.5 hours to allow succinimide to precipitate.

  • Filter the mixture through a Büchner funnel and wash the solid with carbon tetrachloride.

  • Concentrate the filtrate under reduced pressure to yield crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one as a brown oil, which is used directly in the next step.

C. Synthesis of this compound

  • Dissolve the crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one from the previous step in methylene chloride (360 mL) in a 1-L round-bottomed flask.

  • Add triethylamine (14.0 mL, 0.1 mol) via syringe over 5 minutes at room temperature. The mixture will turn dark brown.

  • Stir for 30 minutes, then wash the reaction mixture with 1N HCl (100 mL) and saturated aqueous sodium bicarbonate (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, 20% ethyl acetate in hexanes) to yield this compound as a white solid.

Protocol 2: Synthesis of 6-bromo-2-trimethylsilyl-phosphinine via [4+2] Cycloaddition[2]

This protocol outlines the key ring-forming reaction between this compound and a phosphaalkyne.

  • Preparation of Phosphaalkyne: The phosphaalkyne Me₃Si-C≡P is typically generated in situ or used from a freshly prepared stock solution due to its reactivity. Standard literature procedures for its synthesis should be followed.

  • Cycloaddition Reaction: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or THF).

  • Cool the solution to a suitable temperature (e.g., 0°C or room temperature, optimization may be required).

  • Slowly add a solution of trimethylsilylphosphaacetylene (Me₃Si-C≡P, ~1.1 eq) to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or ³¹P NMR spectroscopy. The reaction involves the extrusion of CO₂.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel under an inert atmosphere to isolate 6-bromo-2-trimethylsilyl-phosphinine.

Protocol 3: Synthesis of 6-phenyl-2-trimethylsilyl-phosphinine via Negishi Cross-Coupling[2]

This protocol details the functionalization of the bromo-phosphinine product.

  • In a flame-dried Schlenk flask under an inert atmosphere, suspend ZnBr₂ (1.1 eq) and 1,3-bis(diphenylphosphino)propane (dppp, 0.05 eq) in anhydrous THF.

  • To this suspension, add a solution of phenyllithium (PhLi, 1.0 eq) and stir for 30 minutes at room temperature.

  • Add a solution of 6-bromo-2-trimethylsilyl-phosphinine (1.0 eq) in anhydrous THF to the reaction mixture.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq).

  • Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring for completion by TLC.

  • Cool the reaction to room temperature and quench by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 6-phenyl-2-trimethylsilyl-phosphinine. The reaction is reported to proceed quantitatively.[2]

III. Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Key Compounds

CompoundFormulaMW ( g/mol )Appearancemp (°C)¹H NMR (CDCl₃, δ ppm)
3-bromo-5,6-dihydro-2H-pyran-2-one C₅H₅O₂Br177.00Amber Liquid/Solid27–307.30 (t, 1H), 4.49 (t, 2H), 2.58 (dt, 2H)[3]
This compound C₅H₃O₂Br174.98White Solid64-66[4]-

Table 2: Summary of Synthetic Transformations and Reported Yields

StepReactantsKey ReagentsProductReported YieldReference
1A 5,6-dihydro-2H-pyran-2-oneBr₂, Et₃N3-bromo-5,6-dihydro-2H-pyran-2-one89%[3]
1B/C 3-bromo-5,6-dihydro-2H-pyran-2-oneNBS, Benzoyl Peroxide, Et₃NThis compound-[3]
2 This compound, Me₃Si-C≡PHeat / Catalyst (if needed)6-bromo-2-trimethylsilyl-phosphinineNot specified[2]
3 6-bromo-2-trimethylsilyl-phosphinine, PhLiZnBr₂, dppp, Pd(0) catalyst6-phenyl-2-trimethylsilyl-phosphinineQuantitative[2]

IV. Reaction Mechanism Visualization

The core of the phosphinine synthesis is a Diels-Alder reaction followed by a retro-Diels-Alder (cycloreversion) to extrude carbon dioxide and form the aromatic ring.

References

The Versatility of Pyranone Derivatives in Advanced Material Science

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Pyranone derivatives, a class of six-membered heterocyclic compounds, are emerging as highly versatile building blocks in the field of material science. Their inherent electronic and photophysical properties, coupled with the relative ease of synthetic modification, have led to their successful application in a diverse range of advanced materials. This document provides an overview of their key applications, including detailed experimental protocols and performance data, to guide researchers and scientists in leveraging these promising compounds.

Organic Light-Emitting Diodes (OLEDs)

Application Note:

Pyranone derivatives have demonstrated significant potential as emissive materials and hosts in organic light-emitting diodes (OLEDs). Their rigid structure helps in achieving high thermal stability, while the ability to tune their electronic properties through substituent modification allows for the generation of a wide spectrum of colors, including pure white light.[1][2][3] Donor-acceptor substituted pyranones, in particular, exhibit bright solid-state fluorescence, a crucial characteristic for efficient OLED emitters.[1][2] Some derivatives also display aggregation-induced emission (AIE) properties, which helps to overcome the common issue of aggregation-caused quenching in the solid state.[2] These attributes make pyranone derivatives promising candidates for the development of next-generation, energy-saving display and lighting technologies.[2][3]

Quantitative Data Summary for Pyranone-Based OLEDs:

Pyranone DerivativeApplicationMax. Emission (nm)EQE (%)CIE CoordinatesRef.
6-(anthracen-9-yl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrileWhite OLED EmitterWhite1.9(0.29, 0.31)[1][2]
6-(4-methoxyphenyl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrileWhite OLED EmitterWhite1.2(0.32, 0.32)[1][2]
3,4,6-triphenyl-α-pyroneBlue Fluorescent Dye---[1]
Modified Pyran-containing DCJTB Derivative (Red 2)Red Fluorescent Dopant6382.31 (cd/A)(0.63, 0.36)[4]
Various 2H-Pyrone DerivativesEmissive Layer447-630--[3][5]

Experimental Protocol: Fabrication and Characterization of a Solution-Processed Pyranone-Based OLED

This protocol describes the fabrication of a multilayer OLED device using a solution-processing technique.

1. Substrate Preparation: a. Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and finally isopropanol (15 minutes each). b. The cleaned substrates are dried with a stream of high-purity nitrogen gas. c. Immediately before use, the substrates are treated with oxygen plasma to enhance the work function of the ITO and improve the adhesion of subsequent layers.

2. Hole Injection Layer (HIL) Deposition: a. A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate. b. The coated substrate is then baked on a hotplate to remove the solvent.

3. Emissive Layer (EML) Deposition: a. A solution of the pyranone derivative (e.g., 6-(anthracen-9-yl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile) and a host material is prepared in a suitable organic solvent (e.g., chloroform, toluene). b. The solution is spin-coated on top of the HIL. c. The substrate is then baked in a nitrogen-filled glovebox to remove the solvent.

4. Electron Transport Layer (ETL) and Cathode Deposition: a. An electron transport layer (e.g., 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene - TPBi) is deposited by thermal evaporation under high vacuum. b. A low work function metal cathode (e.g., LiF/Al) is then deposited by thermal evaporation without breaking the vacuum.

5. Encapsulation and Characterization: a. The completed device is encapsulated using a UV-curable epoxy resin and a glass lid inside a nitrogen-filled glovebox to prevent degradation from moisture and oxygen. b. The electroluminescence (EL) spectra, current density-voltage-luminance (J-V-L) characteristics, and external quantum efficiency (EQE) of the device are measured using a spectroradiometer and a source meter.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_layers Layer Deposition (Solution & Evaporation) cluster_final Final Steps Clean ITO Substrate Cleaning Dry Nitrogen Drying Clean->Dry Plasma Oxygen Plasma Treatment Dry->Plasma HIL Spin-coat PEDOT:PSS (HIL) Plasma->HIL EML Spin-coat Pyranone Emitter HIL->EML ETL Evaporate ETL (e.g., TPBi) EML->ETL Cathode Evaporate Cathode (LiF/Al) ETL->Cathode Encapsulate Device Encapsulation Cathode->Encapsulate Characterize Electroluminescence Characterization Encapsulate->Characterize

OLED Fabrication Workflow

Fluorescent Probes for Ion Detection

Application Note:

The inherent fluorescence of many pyranone derivatives makes them excellent candidates for the development of fluorescent probes for the detection of various analytes, including metal ions.[6] By incorporating specific ion-binding moieties into the pyranone scaffold, highly selective and sensitive sensors can be designed. For instance, pyranone-fused tricyclic scaffolds have been utilized to create ratiometric fluorescent probes for Al³⁺.[6] Upon binding with the target ion, these probes exhibit a noticeable change in their fluorescence properties, such as a shift in the emission wavelength or an enhancement in fluorescence intensity, allowing for quantitative detection.[6] The development of such probes is crucial for applications in environmental monitoring and biological imaging.

Quantitative Data Summary for Pyranone-Based Fluorescent Probes:

Pyranone DerivativeTarget AnalyteDetection PrincipleEmission Shift (nm)Detection Limit (LOD)Ref.
Ethyl 11-imino-1-oxo-3-phenyl-1H,11H-pyrano[4,3-b]quinolizine-5-carboxylate (PQ)Al³⁺Ratiometric505 to 457 (Blue Shift)1.8 x 10⁻⁸ M[6]
Acylhydrazone-based probe PAl³⁺ and water"Turn-on" fluorescenceYellow emission at 567 nm-[6]

Experimental Protocol: Detection of Al³⁺ using a Pyranone-Based Ratiometric Fluorescent Probe

This protocol outlines the general procedure for using a pyranone-based fluorescent probe for the detection of aluminum ions.

1. Preparation of Stock Solutions: a. Prepare a stock solution of the pyranone fluorescent probe (e.g., PQ) in a suitable solvent (e.g., DMSO or acetonitrile). b. Prepare a stock solution of Al³⁺ (e.g., from Al(NO₃)₃·9H₂O) in deionized water. c. Prepare stock solutions of other relevant metal ions to test for selectivity.

2. Fluorescence Titration Experiment: a. In a series of cuvettes, place a fixed concentration of the fluorescent probe solution. b. Add increasing concentrations of the Al³⁺ stock solution to each cuvette. c. Record the fluorescence emission spectrum of each solution using a spectrofluorometer after an appropriate incubation time. The excitation wavelength should be set at the absorption maximum of the probe. d. Plot the ratio of the fluorescence intensities at the two emission maxima (e.g., 457 nm / 505 nm for PQ) against the concentration of Al³⁺ to generate a calibration curve.

3. Selectivity Test: a. To separate solutions of the fluorescent probe, add a fixed concentration of various other metal ions. b. Record the fluorescence emission spectra and compare the changes to that induced by Al³⁺.

4. Determination of the Limit of Detection (LOD): a. The LOD can be calculated based on the fluorescence titration data using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve.

Sensing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Probe_Sol Prepare Pyranone Probe Stock Solution Mix Mix Probe and Analyte Probe_Sol->Mix Analyte_Sol Prepare Analyte (Al³⁺) Stock Solution Analyte_Sol->Mix Incubate Incubate Mix->Incubate Measure Measure Fluorescence Spectrum Incubate->Measure Plot Plot Fluorescence vs. Concentration Measure->Plot Calibrate Generate Calibration Curve Plot->Calibrate LOD Calculate Limit of Detection Calibrate->LOD

Fluorescent Sensing Workflow

Nonlinear Optical (NLO) Materials

Application Note:

Pyranone derivatives with extended π-conjugated systems and donor-acceptor structures are of interest for applications in nonlinear optics (NLO).[7] These molecules can exhibit significant second- and third-order NLO properties, which are essential for technologies such as optical switching, frequency conversion, and optical limiting. The intramolecular charge transfer (ICT) from the donor to the acceptor moiety upon excitation is a key mechanism contributing to their NLO response.[7] By incorporating pyranone derivatives into polymer matrices, such as polyurethane, it is possible to fabricate NLO materials with good processability, thermal stability, and high optical quality.[7]

Quantitative Data Summary for Pyranone-Based NLO Materials:

Pyranone Derivative/CompositeNLO PropertyMeasurement TechniqueWavelength (nm)Key FindingRef.
Pyrenyl Schiff base derivatives (B2 and B3)Reverse Saturable Absorption (RSA)Z-scan532TPA-induced excited state absorption[7]
B2/PU and B3/PU compositesOptical LimitingZ-scan532Good optical limiting performance[7]
Substituted PyranesLimitation of high-power radiation-532Dependent on structure and solvent[8]

Experimental Protocol: Z-Scan Measurement for Characterizing Nonlinear Absorption

This protocol describes the open-aperture Z-scan technique to measure the nonlinear absorption coefficient of a pyranone derivative in solution or as a composite film.

1. Sample Preparation: a. Prepare a solution of the pyranone derivative in a suitable solvent (e.g., DMF) at a known concentration. The solution should be placed in a cuvette with a known path length. b. For a composite film, ensure the film is of high optical quality and uniform thickness.

2. Experimental Setup: a. A high-power pulsed laser (e.g., a Q-switched Nd:YAG laser at 532 nm) is used as the light source. b. The laser beam is focused using a lens. c. The sample is mounted on a translation stage that can move along the beam propagation direction (the z-axis). d. A photodetector is placed after the sample to measure the transmitted light intensity.

3. Data Acquisition: a. The sample is translated through the focal point of the lens, from a position far before the focus to a position far after the focus. b. The transmitted laser intensity is recorded at each z-position. c. A plot of the normalized transmittance as a function of the sample position (z) is generated.

4. Data Analysis: a. For a material exhibiting reverse saturable absorption (RSA), a valley in the normalized transmittance will be observed at the focal point (z=0). b. The nonlinear absorption coefficient (β) can be extracted by fitting the experimental data to the theoretical Z-scan equation for two-photon absorption or excited-state absorption.

NLO_Relationship Pyranone Pyranone Derivative Structure Donor-π-Acceptor Structure Pyranone->Structure ICT Intramolecular Charge Transfer (ICT) Structure->ICT upon excitation NLO Nonlinear Optical (NLO) Response ICT->NLO enhances Application Applications (e.g., Optical Limiting) NLO->Application

Logical Relationship in NLO Pyranones

Photochromic and Thermochromic Materials

Application Note:

Certain pyranone derivatives have been shown to exhibit photochromic and thermochromic behavior, reversibly changing their color in response to light or temperature stimuli, respectively.[9][10][11] This phenomenon in some 4H-pyran derivatives is attributed to an intramolecular ring-closing and ring-opening reaction upon UV and visible light irradiation.[10] Such materials have potential applications in rewritable optical data storage, smart windows, and sensors.[10] The incorporation of benzofuran or benzothiophene units into the pyran structure has been shown to be beneficial for solid-state photochromism.[10] Thermochromic pyranone-based materials could be utilized in temperature indicators and security inks.

Experimental Protocol: Investigation of Solid-State Photochromism

1. Sample Preparation: a. The pyranone derivative is synthesized and purified. b. A thin solid film of the material can be prepared by drop-casting a solution onto a quartz substrate and allowing the solvent to evaporate. Alternatively, the powder sample can be used directly.

2. Photo-Irradiation: a. The initial color and UV-Vis absorption spectrum of the solid sample are recorded. b. The sample is irradiated with a UV lamp at a specific wavelength (e.g., 365 nm) for a set period. c. The color change is observed, and the UV-Vis absorption spectrum is recorded again to monitor the spectral changes.

3. Reversibility Test: a. The UV-irradiated sample is then exposed to visible light (e.g., from a white light lamp) or kept in the dark. b. The color and UV-Vis absorption spectrum are monitored over time to observe the bleaching process and the return to the original state.

4. Fatigue Resistance: a. The photochromic and bleaching cycles are repeated multiple times to assess the fatigue resistance of the material. The changes in the absorption intensity of the colored form are monitored over numerous cycles.

5. Fluorescence Switching (if applicable): a. For fluorescent photochromic materials, the fluorescence emission spectrum is recorded before and after UV irradiation to observe any changes in emission color or intensity.

This comprehensive overview highlights the significant role of pyranone derivatives in advancing material science. The tunability of their properties and their demonstrated performance in various applications underscore their importance for future research and development in electronics, sensing, and smart materials.

References

Application Notes: 3-bromo-2H-pyran-2-one as a Versatile Reagent in Molecular Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-bromo-2H-pyran-2-one is a highly valuable and reactive heterocyclic building block in organic synthesis and medicinal chemistry.[1][2][3] Its unique electronic properties, stemming from the electron-deficient pyran-2-one ring and the reactive carbon-bromine bond, allow it to participate in a diverse array of chemical transformations. This reagent serves as a versatile scaffold for introducing the 2-pyrone motif into complex molecules and for the synthesis of a wide range of functionalized heterocyclic and carbocyclic systems.[1][4] Key applications include nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, and Diels-Alder cycloadditions, making it an indispensable tool for researchers in drug discovery and materials science.[1][5][6]

Key Chemical Transformations

This compound's utility stems from its ability to undergo several key types of reactions, providing access to a multitude of molecular architectures.

  • Nucleophilic Substitution: The bromine atom at the C-3 position is readily displaced by various nucleophiles. This allows for the straightforward introduction of amine and thiol functionalities. These reactions are typically performed in the presence of a base to yield 3-amino-2H-pyran-2-ones and 3-thio-2H-pyran-2-ones, respectively.[1] This pathway is fundamental for creating libraries of substituted pyranones for biological screening.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is an excellent handle for transition metal-catalyzed cross-coupling reactions such as Suzuki and Stille couplings.[1][7] These reactions enable the formation of carbon-carbon bonds, attaching aryl, heteroaryl, or vinyl groups to the C-3 position of the pyranone core.[1][8] This method is pivotal for synthesizing complex biaryl structures and other conjugated systems.

  • Diels-Alder Cycloadditions: this compound functions as a reactive and "ambiphilic" diene, capable of reacting with both electron-rich and electron-deficient dienophiles.[1][9] This [4+2] cycloaddition is highly valuable for constructing complex, diastereomerically pure cyclohexene derivatives. The initial bicyclic adducts often extrude carbon dioxide to yield highly substituted aromatic compounds.[6][10] This reactivity provides a powerful route to functionalized carbocycles that are otherwise difficult to synthesize.[9]

  • Synthesis of Novel Heterocycles: Beyond simple functionalization, this compound is a precursor to other complex heterocyclic systems. For instance, it undergoes a [4+2] cycloaddition with phosphaalkynes to generate functionalized phosphinines, a class of phosphorus-containing heterocycles.[11][12]

Visualized Workflows and Reaction Pathways

The following diagrams illustrate the synthesis and primary reaction pathways of this compound.

G start 5,6-dihydro-2H-pyran-2-one step1 3-Bromo-5,6-dihydro- 2H-pyran-2-one start->step1 Bromine (Br2) CH2Cl2, Triethylamine step2 3,5-Dibromo-5,6-dihydro- 2H-pyran-2-one step1->step2 N-Bromosuccinimide (NBS) Benzoyl Peroxide, CCl4 end_product This compound step2->end_product Triethylamine CH2Cl2

Caption: Synthetic workflow for this compound.

reaction_pathways Key Functionalization Reactions reagent This compound sub Nucleophilic Substitution reagent->sub R-NH2 or R-SH Base da Diels-Alder [4+2] Cycloaddition reagent->da Dienophile Heat cc Pd-Catalyzed Cross-Coupling reagent->cc R-B(OH)2 / R-Sn(Bu)3 Pd Catalyst, Base prod_sub 3-Amino/Thio-pyranones sub->prod_sub prod_da Functionalized Cyclohexenes/Aromatics da->prod_da prod_cc 3-Aryl/Vinyl-pyranones cc->prod_cc

Caption: Major reaction pathways of this compound.

suzuki_cycle Simplified Suzuki Coupling Catalytic Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add R1-Br (3-bromo-2-pyrone) pd_complex1 R1-Pd(II)L2-Br ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal R2-B(OH)2 Base pd_complex2 R1-Pd(II)L2-R2 transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Regeneration of Catalyst product R1-R2 red_elim->product

Caption: Catalytic cycle for Suzuki cross-coupling reactions.

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions involving this compound and its derivatives.

Table 1: Synthesis of this compound Intermediates

Step Product Reagents Yield Reference
1 3-Bromo-5,6-dihydro-2H-pyran-2-one 5,6-dihydro-2H-pyran-2-one, Br₂, Et₃N ~88% [9]

| 2 | 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one | 3-Bromo-5,6-dihydro-2H-pyran-2-one, NBS | ~86% |[9] |

Table 2: Functionalization via Palladium-Catalyzed Coupling

Coupling Type Substrate Coupling Partner Catalyst/Conditions Product Yield Reference
Stille 3,5-Dibromo-2-pyrone Aryl/Vinyl stannanes Pd(PPh₃)₄ 3-Substituted-5-bromo-2-pyrones 50-79% [8]
Stille 3-(Trimethylstannyl)-5-bromo-2-pyrone Aryl halides Pd(PPh₃)₄ 3-Aryl-5-bromo-2-pyrones High [4]
Suzuki 3-Iodo/5-Bromo-4-methoxy-2-pyrone Arylboronic acids Pd(dppf)Cl₂ 3-Aryl/5-Aryl-4-methoxy-2-pyrones N/A [7]

| Amination | 3,5-Dibromo-2-pyrone | Aryl amines | Pd₂(dba)₃, BINAP, NaOtBu | 3-Arylamino-5-bromo-2-pyrones | Fair to Good |[8] |

Table 3: Diels-Alder Reactions with 3-Acylamino-2H-pyran-2-one Derivatives

Diene Dienophile Conditions Product Type Yield Reference
3-Benzamido-2-pyrone Dimethyl acetylenedicarboxylate Toluene, reflux, 24h Substituted Aniline 95% [10]
3-Acetamido-2-pyrone N-Phenylmaleimide Toluene, reflux, 48h Bicyclic Adduct 80% [10]

| 3-Pivalamido-2-pyrone | Diethyl azodicarboxylate | Toluene, reflux, 72h | Bicyclic Adduct | 75% |[10] |

Experimental Protocols

Protocol 1: Synthesis of this compound [9]

This is a three-step procedure starting from 5,6-dihydro-2H-pyran-2-one.

Step A: Synthesis of 3-Bromo-5,6-dihydro-2H-pyran-2-one

  • Charge a 1-L three-necked round-bottomed flask with 5,6-dihydro-2H-pyran-2-one (10.15 g, 0.103 mol) and 350 mL of methylene chloride. Equip the flask with a magnetic stirrer, an addition funnel, and a drying tube.

  • Prepare a solution of bromine (16.7 g, 0.105 mol) in 130 mL of methylene chloride and charge it into the addition funnel.

  • Add the bromine solution dropwise to the flask over 4 hours. Maintain the temperature with an ice bath as the reaction is exothermic.

  • After the addition is complete, stir the pale orange solution for 2 hours until the color fades.

  • Cool the reaction mixture in an ice bath and add triethylamine (15.0 mL, 0.107 mol) via syringe over 2 minutes.

  • Stir the colorless solution for 40 minutes.

  • Transfer the contents to a separatory funnel and wash twice with 150 mL of water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The material is often pure enough for the next step.

Step B: Synthesis of 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one

  • In a flame-dried 1-L round-bottomed flask under a nitrogen atmosphere, combine 3-bromo-5,6-dihydro-2H-pyran-2-one (15.8 g, 0.089 mol), N-bromosuccinimide (NBS) (16.5 g, 0.093 mol), benzoyl peroxide (0.8 g, 3.3 mmol), and 455 mL of carbon tetrachloride.

  • Heat the mixture to reflux for 3 hours.

  • Cool the mixture to room temperature and filter off the succinimide precipitate.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude dibrominated product.

Step C: Synthesis of this compound

  • Charge a 1-L round-bottomed flask with the crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one (approx. 20.3 g) from the previous step and 360 mL of methylene chloride.

  • Add triethylamine (14.0 mL, 0.1 mol) via syringe over 5 minutes at room temperature. The mixture will turn dark brown.

  • Stir the reaction at room temperature for 24 hours, monitoring for completion by TLC or NMR.

  • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude solid by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound as a solid.

Protocol 2: General Procedure for Nucleophilic Substitution with Amines [1]

  • To a solution of this compound (1.0 mmol) in a suitable solvent such as DMF or THF (10 mL), add the desired amine (1.2 mmol).

  • Add a base such as potassium carbonate (1.5 mmol) or sodium hydride (1.2 mmol, 60% dispersion in mineral oil).

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, monitoring by TLC.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the 3-amino-2H-pyran-2-one product.

Protocol 3: General Procedure for Suzuki Cross-Coupling [7][13]

  • In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 mmol), and a base such as cesium carbonate (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water (e.g., 4:1 ratio).

  • Heat the reaction mixture, typically between 80-100 °C, and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography to yield the 3-aryl-2H-pyran-2-one.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-bromo-2H-pyran-2-one synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly following the widely used method involving the bromination and dehydrobromination of 5,6-dihydro-2H-pyran-2-one.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete initial bromination of 5,6-dihydro-2H-pyran-2-one.- Formation of 5-bromo-2H-pyran-2-one as a major byproduct.[1] - Inefficient purification leading to loss of product.- Carefully monitor the initial bromination by TLC or NMR to ensure complete consumption of the starting material before proceeding.[1]- Control the addition of bromine and the reaction temperature to minimize side reactions.[1]- Use a less hindered base or optimize the reaction time and temperature for the final elimination step to favor the formation of the 3-bromo isomer.[2]- Employ careful column chromatography for purification, as the 3-bromo and 5-bromo isomers can be difficult to separate.[1]
Presence of 5-bromo-2H-pyran-2-one byproduct Prototropic migration in the basic medium during the final elimination step, followed by the elimination of HBr, leads to the formation of the 5-bromo isomer.[1][2]- The use of a bulkier, non-nucleophilic base might disfavor the proton abstraction that leads to the 5-bromo isomer.- Lowering the reaction temperature during the elimination step may increase the selectivity for the 3-bromo product.
Dark brown reaction mixture during elimination This is a typical observation during the addition of triethylamine for the elimination of HBr from 3,5-dibromo-5,6-dihydro-2H-pyran-2-one and is not necessarily indicative of a problem.[1]No action is required, as the color change is expected. The color should fade as the reaction proceeds to completion.
Difficulty in purifying the final product The desired this compound and the 5-bromo-2H-pyran-2-one byproduct have similar polarities, making separation by column chromatography challenging.[1]- Use a high-quality silica gel and a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexane).[1]- Monitor fractions closely by TLC to ensure proper separation.- Recrystallization of the isolated product may be necessary to achieve high purity.
Incomplete reaction in the second bromination step Insufficient N-bromosuccinimide (NBS) or radical initiator (benzoyl peroxide), or a reaction time that is too short.- Ensure NBS is of high purity and use a fresh bottle of benzoyl peroxide, as it can decompose over time.- Monitor the reaction by TLC or NMR and extend the reflux time if the starting material is still present.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely used and improved method involves a three-step sequence starting from 5,6-dihydro-2H-pyran-2-one.[1][2] This procedure avoids the need to handle the sensitive 2H-pyran-2-one directly.[1] The steps are:

  • Bromination of 5,6-dihydro-2H-pyran-2-one to yield 3-bromo-5,6-dihydro-2H-pyran-2-one.

  • Further bromination with N-bromosuccinimide (NBS) to give 3,5-dibromo-5,6-dihydro-2H-pyran-2-one.[2]

  • Dehydrobromination using a base like triethylamine to afford this compound.[1][2]

Q2: Why is 5-bromo-2H-pyran-2-one a common byproduct, and how can its formation be minimized?

A2: The formation of 5-bromo-2H-pyran-2-one is a known issue and is postulated to occur via a prototropic migration under basic conditions during the final elimination step.[1][2] To minimize its formation, careful control of the reaction conditions is crucial. This includes the choice of base, reaction temperature, and reaction time. Using a bulkier base and lower temperatures may improve the regioselectivity of the elimination.

Q3: What are the key reaction parameters to control for maximizing the yield?

A3: To maximize the yield, it is important to:

  • Ensure the complete consumption of the starting material in each step by monitoring the reaction progress (e.g., by TLC or NMR).[1]

  • Carefully control the stoichiometry of the reagents, especially bromine and NBS.

  • Maintain the recommended reaction temperatures, as some steps are exothermic.[1]

  • Perform an efficient purification, typically by column chromatography, to separate the desired product from byproducts and unreacted starting materials.[1]

Q4: Are there alternative methods for the synthesis of this compound?

A4: Yes, other synthetic strategies exist. For instance, direct bromination of 2H-pyran-2-one can be performed, but this often leads to a mixture of products, including the 5-bromo isomer.[2] Another approach involves the bromo-decarboxylation of 2-pyrone-carboxylic acids. The multi-step synthesis from 5,6-dihydro-2H-pyran-2-one is often preferred due to its improved regiochemical control.[2]

Experimental Protocols

Improved Synthesis of this compound

This protocol is adapted from an established procedure.[1]

Step A: 3-Bromo-5,6-dihydro-2H-pyran-2-one

  • To a solution of 5,6-dihydro-2H-pyran-2-one (1.0 eq) in methylene chloride, add a solution of bromine (1.02 eq) in methylene chloride dropwise over 4 hours.

  • Stir the resulting pale orange solution for 2 hours until the color fades.

  • Cool the reaction mixture in an ice bath and add triethylamine (1.04 eq) via syringe over 2 minutes.

  • Stir the colorless solution for 40 minutes.

  • Wash the reaction mixture twice with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step B: 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one

  • In a flask under a nitrogen atmosphere, combine 3-bromo-5,6-dihydro-2H-pyran-2-one (1.0 eq), N-bromosuccinimide (1.04 eq), and benzoyl peroxide (0.037 eq) in carbon tetrachloride.

  • Reflux the mixture vigorously at 100°C for 4.5 hours.

  • Cool the reaction mixture and allow it to stand at room temperature for 4.5 hours.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

Step C: this compound

  • Dissolve the crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one from the previous step in methylene chloride.

  • Add triethylamine (1.1 eq) via syringe over 5 minutes at room temperature. The mixture will turn dark brown.

  • Stir for 1 hour.

  • Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.[1]

Data Presentation

Table 1: Summary of Reagents and Yields for the Improved Synthesis of this compound

Step Starting Material Reagents Solvent Typical Yield
A5,6-dihydro-2H-pyran-2-oneBromine, TriethylamineMethylene Chloride~85-90% (crude)
B3-bromo-5,6-dihydro-2H-pyran-2-oneN-Bromosuccinimide, Benzoyl PeroxideCarbon Tetrachloride~95% (crude)
C3,5-dibromo-5,6-dihydro-2H-pyran-2-oneTriethylamineMethylene Chloride43% (after chromatography)

Yields are based on the reported literature and may vary depending on experimental conditions and scale.[1]

Visualizations

experimental_workflow start 5,6-dihydro-2H-pyran-2-one step1 Step A: Bromination (Br2, Et3N, CH2Cl2) start->step1 intermediate1 3-Bromo-5,6-dihydro-2H-pyran-2-one step1->intermediate1 step2 Step B: Allylic Bromination (NBS, BPO, CCl4) intermediate1->step2 intermediate2 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one step2->intermediate2 step3 Step C: Dehydrobromination (Et3N, CH2Cl2) intermediate2->step3 purification Purification (Column Chromatography) step3->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic low_yield Low Yield of This compound cause1 Incomplete Bromination low_yield->cause1 cause2 Byproduct Formation (5-Bromo Isomer) low_yield->cause2 cause3 Purification Loss low_yield->cause3 solution1 Monitor Reaction Progress (TLC/NMR) cause1->solution1 solution2 Optimize Base and Temperature cause2->solution2 solution3 Careful Chromatography cause3->solution3

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: 3-bromo-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 3-bromo-2H-pyran-2-one. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is a solid with a melting point of 64-66 °C.[1] To ensure its stability, it is recommended to store the compound in a refrigerator. Some sources indicate that related brominated pyrones can turn yellow when stored at room temperature, although this may not always correlate with significant decomposition.[2] Refrigerated storage helps to minimize potential degradation.

Q2: My this compound has turned yellow. Is it still usable?

A2: A yellow discoloration upon standing at room temperature has been observed in similar brominated pyrones. In some cases, this color change was not associated with detectable decomposition by NMR spectroscopy.[2] However, a change in color can indicate the onset of degradation. It is advisable to re-analyze the purity of the material before use, for example, by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or NMR spectroscopy. For critical applications, using a fresh or purified sample is recommended.

Q3: What are the known instabilities of this compound?

A3: this compound is a highly reactive molecule. Its instability is primarily related to its reactivity rather than spontaneous decomposition under proper storage conditions. The electron-deficient pyran-2-one ring and the presence of a bromine atom make it susceptible to:

  • Nucleophilic substitution: The bromine atom can be displaced by various nucleophiles.[3]

  • Hydrolysis: As a lactone (cyclic ester), it can undergo hydrolysis, especially under acidic or basic conditions, to open the ring and form a hydroxy acid.[4][5]

  • Diels-Alder reactions: The diene system of the pyran-2-one ring makes it a reactive component in cycloaddition reactions.[3]

  • Photodegradation: Unsaturated lactones can be sensitive to light, potentially leading to isomerization or other photochemical reactions.

  • Thermal degradation: At elevated temperatures, thermal decomposition can occur. Pyrolysis of 2-pyrone has been shown to produce smaller molecules like carbon monoxide, carbon dioxide, and various hydrocarbons.[6]

Q4: How can I monitor the purity and degradation of my this compound sample?

A4: Several analytical techniques can be employed to assess the purity and detect degradation products:

  • Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity and identify potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify the parent compound and any impurities. 1H and 13C NMR spectral data for this compound are available in the literature.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor changes in functional groups, such as the appearance of hydroxyl groups from hydrolysis. The carbonyl group of the 2-pyrone ring shows a characteristic absorption.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change to yellow, clumping) Exposure to light, moisture, or elevated temperatures.Store the compound in a tightly sealed, amber-colored vial in a refrigerator. Before use, verify the purity using an appropriate analytical method (e.g., TLC, HPLC).
Inconsistent experimental results Degradation of the starting material.Use a fresh sample or purify the existing stock. Always handle the compound in a dry, inert atmosphere where possible, especially when setting up reactions.
Low yield in reactions involving nucleophiles The compound is highly reactive; side reactions or degradation under reaction conditions may occur.Carefully control reaction conditions (temperature, reaction time, stoichiometry). Ensure the purity of all reagents and solvents.
Formation of unexpected byproducts Rearrangement or degradation of the starting material or product under the reaction conditions.Analyze the reaction mixture at different time points to understand the reaction progress. Consider adjusting the pH, temperature, or solvent to minimize side reactions.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 19978-32-6[1]
Molecular Formula C5H3BrO2[1]
Molecular Weight 174.98 g/mol [1]
Appearance Solid
Melting Point 64-66 °C[1]
Recommended Storage Refrigerator

Table 2: Summary of Potential Degradation Pathways and Stessors

Stressor Potential Degradation Pathway Potential Degradation Products
Moisture/pH Hydrolysis of the lactone ring.Bromo-hydroxypentadienoic acid
Light Photochemical reactions (e.g., isomerization, cycloaddition).Isomeric products, dimers
Elevated Temperature Thermal decomposition.Smaller gaseous molecules (CO, CO2), hydrocarbons, brominated fragments
Nucleophiles/Bases Nucleophilic substitution or base-mediated rearrangement.Substituted pyranones, ring-opened products

Experimental Protocols

Protocol 1: General Stability Testing of this compound

This protocol is based on general principles for chemical stability testing and can be adapted for specific needs.

  • Sample Preparation:

    • Dispense accurately weighed samples of this compound into several vials suitable for the planned storage conditions (e.g., clear and amber glass vials).

    • One set of samples should be stored under the recommended storage condition (refrigerator, e.g., 2-8 °C) as a control.

    • Another set of samples can be subjected to accelerated stability testing (e.g., 40 °C / 75% relative humidity).

    • For photostability testing, expose a sample to a light source as per ICH Q1B guidelines.

    • For pH stability, dissolve samples in buffered solutions of different pH values (e.g., pH 4, 7, 9).

  • Time Points:

    • Define the time points for analysis (e.g., 0, 1, 3, 6 months for long-term stability; 0, 1, 3, 6 weeks for accelerated stability).

  • Analytical Methods:

    • At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the purity of this compound and to detect and quantify any degradation products.

    • Supplement with other analytical techniques like TLC for a quick check, and NMR or LC-MS to identify major degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each storage condition.

    • Calculate the rate of degradation and estimate the shelf-life under different conditions.

Visualizations

degradation_pathway A This compound B Hydrolysis (Bromo-hydroxypentadienoic acid) A->B Moisture, Acid/Base C Photodegradation (Isomers, Dimers) A->C Light D Thermal Decomposition (Smaller fragments) A->D Heat E Nucleophilic Substitution (Substituted pyranones) A->E Nucleophiles

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_setup 1. Sample Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation A Weigh this compound B Aliquot into vials A->B C Refrigerator (Control) B->C D Accelerated (e.g., 40°C/75% RH) B->D E Photostability B->E F Different pH solutions B->F G Withdraw samples at defined time points C->G D->G E->G F->G H Analyze by HPLC, TLC, NMR G->H I Assess purity and degradation H->I J Determine shelf-life I->J

Caption: General workflow for stability testing of this compound.

References

Technical Support Center: 3-Bromo-2H-pyran-2-one Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromo-2H-pyran-2-one.

Troubleshooting Failed Reactions

This section addresses common issues encountered during the synthesis and subsequent reactions of this compound.

Issue: Low or no yield of this compound during synthesis.

A multi-step synthesis is often employed to achieve regiochemical control and produce this compound.[1] Low yields can arise from several factors, from the initial bromination to the final elimination step.

Question: My synthesis of this compound resulted in a low yield and a mixture of products. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the synthesis of this compound are frequently due to the formation of byproducts, incomplete reactions, or decomposition of the product. Here are the primary causes and troubleshooting steps:

  • Formation of Isomeric Byproducts: A significant byproduct is often 5-bromo-2H-pyran-2-one.[1][2] Its formation is thought to occur via a prototropic migration in the dihydro-pyranone intermediate under basic conditions before the final elimination of hydrogen bromide (HBr).[1][2]

    • Solution: Carefully control the reaction conditions during the elimination step. The choice of base and reaction temperature are critical parameters.[1] Triethylamine is a commonly used base for this step.[2]

  • Incomplete Bromination: The initial bromination of the starting material, such as 5,6-dihydro-2H-pyran-2-one, may be incomplete.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the complete consumption of the starting material before proceeding to the next step.[2] It may be necessary to add more brominating agent, such as bromine or N-bromosuccinimide (NBS), but avoid adding an excess if the starting material is already consumed.[2]

  • Product Instability: this compound can be sensitive to prolonged exposure to high temperatures or harsh conditions. The product may also sublime under high vacuum.[2]

    • Solution: Use purified reagents and dry solvents.[2] During workup and purification, minimize the exposure to high temperatures. When removing the last traces of solvent, avoid subjecting the product to high vacuum for extended periods.[2] The product can also turn yellow upon standing at room temperature, so storage in a refrigerator is recommended.[3]

  • Purification Challenges: The separation of this compound from its 5-bromo isomer and other byproducts like 3,5-dibromo-2H-pyran-2-one can be challenging.[1]

    • Solution: Column chromatography on silica gel is an effective purification method.[2][4] Careful selection of the eluent system (e.g., a hexane/ethyl acetate gradient) is crucial for good separation.[2][4]

Experimental Protocol: Synthesis of this compound

This protocol is based on an improved preparation method that aims to minimize byproduct formation.[2]

Step 1: Synthesis of 3-Bromo-5,6-dihydro-2H-pyran-2-one

  • In a three-necked round-bottomed flask equipped with a magnetic stirrer, addition funnel, and drying tube, dissolve 5,6-dihydro-2H-pyran-2-one in methylene chloride.

  • Slowly add a solution of bromine in methylene chloride to the flask over several hours. The reaction is exothermic, and external cooling may be necessary.

  • Monitor the reaction by TLC or NMR until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and add triethylamine via syringe.

  • Stir the solution, then transfer it to a separatory funnel and wash with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-bromo-5,6-dihydro-2H-pyran-2-one.

Step 2: Synthesis of 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one

  • Dissolve the 3-bromo-5,6-dihydro-2H-pyran-2-one in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

  • Reflux the mixture and monitor the reaction's completion by TLC.

  • Cool the mixture, filter off the precipitate, and concentrate the filtrate under reduced pressure to get the crude product.

Step 3: Synthesis of this compound

  • Dissolve the crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one in a suitable solvent like chloroform.

  • Add triethylamine and stir at room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound and the byproduct 5-bromo-2H-pyran-2-one.

ParameterValueReference
Step 1 Yield 89%[2]
Step 2 Yield 94% (crude)[2]
Step 3 Yield (3-bromo-2-pyrone) 43%[2]
Step 3 Yield (5-bromo-2-pyrone) 14%[2]
Overall Yield (3-bromo-2-pyrone) ~36%[2]

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound?

The bromine atom at the 3-position makes the pyranone ring highly susceptible to nucleophilic substitution reactions.[1] The electron-deficient nature of the pyran-2-one ring facilitates nucleophilic attack at the C-3 position, leading to the displacement of the bromide ion.[1] The molecule can also act as a reactive and unsymmetrical diene in Diels-Alder reactions.[1][2]

Q2: My nucleophilic substitution reaction on this compound is not working. What should I check?

Several factors can influence the success of nucleophilic substitution reactions:

  • Nucleophile Reactivity: Ensure your nucleophile is sufficiently reactive.

  • Base: The presence of a base like potassium carbonate or sodium hydride is often necessary to facilitate the reaction.[1]

  • Solvent: The choice of solvent is crucial. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.[1]

  • Temperature: The reaction temperature can range from room temperature to 80°C.[1] Optimization of the temperature may be required.

Q3: I am observing the formation of multiple products in my Diels-Alder reaction with this compound. How can I improve the regioselectivity?

This compound is known to exhibit superior regioselectivity and stereoselectivity in Diels-Alder reactions compared to the parent 2-pyrone.[1][2] It can act as an "ambiphilic" diene, reacting with both electron-rich and electron-poor dienophiles.[1][2] If you are observing a mixture of regioisomers, consider the following:

  • Dienophile Electronics: The electronic nature of your dienophile will significantly influence the regiochemical outcome.

  • Reaction Temperature: Thermal Diels-Alder reactions with this compound are typically conducted at elevated temperatures (e.g., 90°C).[2] Adjusting the temperature might improve selectivity.

  • Lewis Acid Catalysis: In some cases, the use of a Lewis acid catalyst can enhance the regioselectivity and stereoselectivity of Diels-Alder reactions.

Diagrams

Synthesis_Workflow Start 5,6-dihydro-2H-pyran-2-one Step1 Bromination (Br2, CH2Cl2) Start->Step1 Intermediate1 3-Bromo-5,6-dihydro- 2H-pyran-2-one Step1->Intermediate1 Step2 Allylic Bromination (NBS, CCl4, reflux) Intermediate1->Step2 Intermediate2 3,5-Dibromo-5,6-dihydro- 2H-pyran-2-one Step2->Intermediate2 Step3 Elimination (Triethylamine) Intermediate2->Step3 Product This compound Step3->Product Byproduct 5-bromo-2H-pyran-2-one Step3->Byproduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Problem Low Yield of This compound Cause1 Isomeric Byproduct Formation (5-bromo isomer) Problem->Cause1 Cause2 Incomplete Reaction Problem->Cause2 Cause3 Product Instability/ Decomposition Problem->Cause3 Cause4 Purification Issues Problem->Cause4 Solution1 Optimize Base and Temperature in Elimination Step Cause1->Solution1 Solution2 Monitor with TLC/NMR Adjust Reagent Stoichiometry Cause2->Solution2 Solution3 Use Pure Reagents/Solvents Avoid High Temps/Vacuum Cause3->Solution3 Solution4 Optimize Column Chromatography (Eluent System) Cause4->Solution4

References

optimization of reaction conditions for 2H-pyran-2-one synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2H-pyran-2-ones.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2H-pyran-2-ones, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a very low yield or no desired 2H-pyran-2-one product. What are the possible causes and how can I improve the yield?

  • Answer: Low yields in 2H-pyran-2-one synthesis can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:

    • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role.

      • Temperature: Some reactions require specific temperature control to proceed efficiently. For instance, certain cyclization reactions may need elevated temperatures to overcome the activation energy barrier. Conversely, excessive heat can lead to decomposition of starting materials or products. It is advisable to perform small-scale trials at different temperatures to find the optimal range for your specific reaction.

      • Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Conversely, prolonged reaction times can sometimes lead to the formation of byproducts or degradation of the desired product.

      • Solvent: The choice of solvent is critical and can significantly impact reaction rates and yields.[1][2][3] Solvents should be chosen based on the solubility of the reactants and their compatibility with the reaction conditions. For example, polar aprotic solvents like DMF or DMSO are often used in base-catalyzed reactions.[4]

    • Catalyst Inactivity or Inefficiency:

      • Catalyst Choice: The type of catalyst can dramatically influence the outcome. For instance, in palladium-catalyzed syntheses, the choice of ligand is crucial for stabilizing the active palladium species and promoting the desired transformation.[5] N-Heterocyclic Carbenes (NHCs) have also been shown to be effective catalysts in certain annulation reactions for synthesizing 2H-pyran-2-ones.[6]

      • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. The optimal catalyst concentration should be determined experimentally.

      • Catalyst Deactivation: Catalysts can be deactivated by impurities in the starting materials or solvent. Ensure all reagents are of appropriate purity.

    • Equilibrium with Open-Chain Isomers: 2H-pyrans can exist in equilibrium with their open-chain valence isomers (1-oxatrienes).[7][8] To favor the formation of the cyclic 2H-pyran-2-one, structural features that stabilize the ring, such as fusion to an aromatic ring, are often incorporated.[7][8]

Issue 2: Formation of Undesired Byproducts

  • Question: I am observing significant amounts of byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?

  • Answer: The formation of byproducts is a frequent challenge. Here are some common side products and strategies to mitigate their formation:

    • Formation of 5-Membered Lactones (Furanones): In some cyclization reactions, the formation of a 5-membered furanone ring can compete with the desired 6-membered pyranone ring formation. The selectivity can often be influenced by the choice of catalyst and reaction conditions. For example, in some metal-catalyzed reactions, the choice of the metal center can dictate the ring size of the product.

    • Polymerization: Under certain conditions, especially at high temperatures or in the presence of certain catalysts, the starting materials or the product may polymerize, leading to a complex mixture and low yield of the desired product. Lowering the reaction temperature or using a more selective catalyst can help to reduce polymerization.

    • Ring-Opening and Rearrangement: The 2H-pyran-2-one ring can be susceptible to nucleophilic attack, leading to ring-opening and subsequent rearrangement reactions.[9] The presence of strong nucleophiles in the reaction mixture should be carefully controlled.

    • Strategies for Minimizing Byproducts:

      • Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, solvent, and reaction time.

      • Choice of Catalyst and Ligands: Select a catalyst system known for its high selectivity for the desired transformation.[5]

      • Control Stoichiometry: Ensure the correct stoichiometry of reactants to avoid side reactions caused by an excess of one reagent.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify my 2H-pyran-2-one product from the reaction mixture. What are the recommended purification techniques?

  • Answer: Purification of 2H-pyran-2-ones can be challenging due to their varying polarities and potential instability. Here are some common purification methods:

    • Column Chromatography: This is the most widely used technique for purifying 2H-pyran-2-ones. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is crucial for achieving good separation. A gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity.

    • Recrystallization: If the product is a solid, recrystallization can be an effective method for purification. The choice of solvent is critical; the desired compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.

    • Distillation: For liquid 2H-pyran-2-ones, distillation under reduced pressure can be used for purification, especially for removing non-volatile impurities.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic methods for preparing 2H-pyran-2-ones?

A1: A variety of synthetic methods have been developed for the synthesis of 2H-pyran-2-ones. Some of the most common approaches include:

  • Knoevenagel Condensation: A classical approach involving the condensation of an active methylene compound with a carbonyl compound.[11]

  • Catalytic Methods: These include reactions catalyzed by transition metals like palladium, nickel, and gold, as well as organocatalysts such as N-Heterocyclic Carbenes (NHCs).[6][7][11]

  • Domino and One-Pot Reactions: These methods involve multiple reaction steps occurring in a single pot, which can improve efficiency and reduce waste.[8][12][13]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and in some cases improve yields.[11][14][15][16][17]

Q2: How does the choice of solvent affect the synthesis of 2H-pyran-2-ones?

A2: The solvent can have a profound impact on the reaction outcome. Key considerations include:

  • Solubility: The solvent must be able to dissolve the reactants to a sufficient extent.

  • Polarity: The polarity of the solvent can influence the reaction mechanism and the stability of intermediates.

  • Boiling Point: The boiling point of the solvent determines the temperature range at which the reaction can be conducted.

  • Aprotic vs. Protic: Protic solvents can participate in hydrogen bonding and may interfere with certain catalysts or reagents. Aprotic solvents are often preferred in reactions involving strong bases or organometallic reagents. A solvent selection guide can be a useful tool for choosing an appropriate solvent based on safety, health, and environmental considerations.[1][2][3]

Q3: What is the role of the catalyst in 2H-pyran-2-one synthesis?

A3: Catalysts play a pivotal role in many synthetic routes to 2H-pyran-2-ones by:

  • Lowering the Activation Energy: Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.

  • Controlling Selectivity: Catalysts can influence the regioselectivity and stereoselectivity of the reaction, leading to the preferential formation of the desired product over byproducts.[18]

  • Enabling Difficult Transformations: Catalysts can facilitate reactions that would otherwise not occur under uncatalyzed conditions.

Q4: Can microwave irradiation be used to improve the synthesis of 2H-pyran-2-ones?

A4: Yes, microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of 2H-pyran-2-ones.[11][15][16] The main advantages of using microwave irradiation include:

  • Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[15][16][17]

  • Improved Yields: In some cases, microwave heating can lead to higher product yields compared to conventional heating methods.[15]

  • Enhanced Purity: The rapid and uniform heating provided by microwaves can sometimes minimize the formation of byproducts, leading to cleaner reaction profiles.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Fused 2H-Pyran-2-one Derivative [14]

MethodReaction Time (Step 1)Reaction Time (Step 2)Reaction Time (Step 3)Overall Yield
Conventional Heating16 h4 h9 h65%
Microwave Irradiation4 h2 h4 h62%

Table 2: Effect of Catalyst on the Yield of a Bicyclic 2H-Pyran Synthesis [7]

Catalyst SystemYield
Ca2+ (5 mol%) / Camphorsulfonic acid (10 mol%)Good
Ni(0) / LigandNot specified, but effective

Experimental Protocols

Protocol 1: One-Pot Synthesis of a Fused 3-Benzoylamino-2H-pyran-2-one using Conventional Heating [12]

  • A mixture of the appropriate cycloalkanone (10 mmol) and N,N-dimethylformamide dimethyl acetal (DMFDMA) (20 mmol) is refluxed for 16 hours.

  • The volatile components are removed under reduced pressure.

  • Hippuric acid (10 mmol) and acetic anhydride (a large excess) are added to the crude enaminoketone, and the mixture is heated at 90 °C for 4 hours.

  • After evaporation of the volatile components, a mixture of pyridine and triethylamine is added, and the solution is refluxed for 9 hours.

  • The volatile components are removed, and the residue is treated with ethanol.

  • The product crystallizes upon cooling and is collected by filtration.

Protocol 2: Microwave-Assisted Synthesis of 2-Formimidate-3-carbonitrile Derivatives of 4H-Pyran [15]

  • In a sealed 30 mL pressurized vial, add the 2-amino-3-carbonitrile precursor (2 mmol), triethyl orthoformate (20 mL), and acetic acid (1 mL).

  • Irradiate the mixture at 120 W in a single-mode microwave synthesis system.

  • Set the reaction temperature to 150 °C for a duration of 20 minutes.

  • Monitor the reaction completion by observing a color change from colorless to dark red and by using TLC.

  • After the reaction is complete, allow the excess triethyl orthoformate to evaporate overnight in a fume hood.

Mandatory Visualization

experimental_workflow cluster_conventional Conventional Heating Protocol cluster_microwave Microwave-Assisted Protocol A 1. Reflux Cycloalkanone and DMFDMA (16h) B 2. Remove Volatiles A->B C 3. Add Hippuric Acid and Acetic Anhydride (4h at 90°C) B->C D 4. Remove Volatiles C->D E 5. Add Pyridine/Triethylamine and Reflux (9h) D->E F 6. Work-up and Crystallization E->F G 1. Mix Reactants in Pressurized Vial H 2. Microwave Irradiation (20 min at 150°C) G->H I 3. Evaporate Excess Reagent H->I

Caption: Comparison of conventional and microwave-assisted workflows for 2H-pyran-2-one synthesis.

troubleshooting_logic Start Low Product Yield Q1 Check Reaction Conditions? Start->Q1 A1_1 Optimize Temperature, Time, and Solvent Q1->A1_1 Yes Q2 Catalyst Issue? Q1->Q2 No End Yield Improved A1_1->End A2_1 Verify Catalyst Activity and Loading Q2->A2_1 Yes Q3 Equilibrium Problem? Q2->Q3 No A2_1->End A3_1 Modify Substrate to Stabilize Product Q3->A3_1 Yes A3_1->End

Caption: A decision tree for troubleshooting low yields in 2H-pyran-2-one synthesis.

References

Technical Support Center: Bromination of 2-Pyrones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the bromination of 2-pyrones. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My bromination of unsubstituted 2-pyrone is giving a mixture of products with low yield of the desired monobrominated compound. What is going wrong?

A1: The direct bromination of unsubstituted 2-pyrone can be challenging due to a complex reaction mechanism and the sensitive nature of the starting material. Unlike typical aromatic electrophilic substitutions, the reaction proceeds through an addition-elimination sequence, which can lead to the formation of various bromine addition intermediates and side products.[1]

Troubleshooting Steps:

  • Reaction Conditions: Carefully control the reaction temperature. The addition of bromine should be slow and portion-wise, with external cooling if necessary, as the reaction can be exothermic.[2]

  • Alternative Starting Materials: Consider using coumalic acid for the synthesis of 3,5-dibromo-2-pyrone via a bromo-decarboxylation reaction.[3] For the synthesis of 3-bromo-2-pyrone, starting from a precursor that avoids handling the sensitive 2-pyrone directly is a more efficient strategy.[2]

  • Brominating Agent: While molecular bromine is commonly used, N-bromosuccinimide (NBS) in the presence of a catalyst or radical initiator can sometimes offer better control and milder reaction conditions. The use of NBS with LiOAc in aqueous acetonitrile has been reported for the bromo-decarboxylation of 2-pyrone carboxylic acids.[4][5]

Q2: I am observing the formation of 5-bromo-2-pyrone as a major by-product in my synthesis of 3-bromo-2-pyrone. How can I minimize this?

A2: The formation of 5-bromo-2-pyrone is a known issue, particularly when basic conditions are employed during the workup. It is postulated that prototropic migration in a basic medium, followed by the elimination of HBr, leads to the formation of the 5-bromo isomer.[2]

Troubleshooting Steps:

  • Workup Procedure: Avoid strongly basic conditions during the reaction workup. If a base is necessary to neutralize acid, use it cautiously and at low temperatures.

  • Purification: Careful column chromatography can be used to separate 3-bromo-2-pyrone from the 5-bromo-2-pyrone byproduct.[2]

Q3: My desired 3,5-dibromo-2-pyrone product is a pale yellow solid, but it turns yellow over time. Is the product decomposing?

A3: Yes, 3,5-dibromo-2-pyrone can exhibit some instability and gradually turn yellow when stored at room temperature.[3] While 1H NMR may not show immediate signs of decomposition, the color change suggests potential degradation.[3]

Storage Recommendations:

  • Store the purified 3,5-dibromo-2-pyrone in a refrigerator to minimize decomposition.[3]

  • For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) and in the dark.

Q4: I am having difficulty with the regioselectivity of my bromination reaction. How can I control which position on the 2-pyrone ring is brominated?

A4: Regioselectivity in the bromination of 2-pyrones is highly dependent on the substituents already present on the ring and the reaction conditions.

  • Unsubstituted 2-Pyrone: Direct bromination often leads to a mixture of 3-bromo and 5-bromo isomers, with the potential for di-bromination.

  • Substituted 2-Pyrones: The electronic nature of the substituents will direct the incoming bromine. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups will deactivate it.

  • Bromo-decarboxylation: Starting with a 2-pyrone carboxylic acid (like coumalic acid) and using a reagent like NBS allows for the synthesis of specific bromo-2-pyrones, such as 3,5-dibromo-2-pyrone.[1][4][5]

The following diagram illustrates a general workflow for troubleshooting common issues in 2-pyrone bromination:

G Troubleshooting Workflow for 2-Pyrone Bromination Start Start: Unsatisfactory Bromination Result Problem Identify the Primary Issue Start->Problem LowYield Low Yield of Desired Product Problem->LowYield Low Yield PoorRegio Poor Regioselectivity Problem->PoorRegio Mixture of Isomers ProductDecomp Product Decomposition Problem->ProductDecomp Product Instability CheckConditions Review Reaction Conditions (Temp, Reagent Addition) LowYield->CheckConditions Workup Modify Workup Procedure (Avoid Strong Base) PoorRegio->Workup Storage Implement Proper Storage (Refrigeration, Inert Atmosphere) ProductDecomp->Storage AltStart Consider Alternative Starting Material CheckConditions->AltStart End Achieved Desired Outcome AltStart->End Purification Optimize Purification (Column Chromatography) Workup->Purification Purification->End Storage->End

Caption: Troubleshooting decision tree for common issues in the bromination of 2-pyrones.

Experimental Protocols & Data

Protocol 1: Synthesis of 3-Bromo-2-pyrone and 5-Bromo-2-pyrone

This protocol is adapted from a procedure that aims to minimize the handling of sensitive 2-pyrone.[2]

Reaction Scheme: A precursor is brominated and subsequently treated with a base to yield a mixture of 3-bromo- and 5-bromo-2-pyrones.

Procedure:

  • A solution of bromine in a suitable solvent is added dropwise to a cooled solution of the 2-pyrone precursor over several hours. The reaction is exothermic and should be monitored.

  • After the addition is complete, the reaction mixture is stirred for an additional 2 hours.

  • The mixture is then cooled in an ice bath, and triethylamine is added via syringe. This step is also exothermic.

  • The reaction is quenched and worked up using standard extraction procedures.

  • The crude product is purified by column chromatography on silica gel to separate the 3-bromo and 5-bromo isomers.

Quantitative Data:

ProductYieldMelting Point (°C)
3-Bromo-2-pyrone43%59.5–61
5-Bromo-2-pyrone14%54–56

Spectroscopic Data:

Compound1H NMR (400 MHz, CDCl3) δ (ppm)13C NMR (50 MHz, CDCl3) δ (ppm)
3-Bromo-2-pyrone 6.15 (dd, 1H), 7.51 (dd, 1H), 7.69 (dd, 1H)106.5, 112.6, 144.0, 150.1, 158.0
5-Bromo-2-pyrone 6.31 (dd, 1H), 7.38 (dd, 1H), 7.62 (dd, 1H)100.7, 117.4, 145.9, 149.6, 159.3
Protocol 2: Synthesis of 3,5-Dibromo-2-pyrone from Coumalic Acid

This method utilizes a bromo-decarboxylation reaction.[3]

Reaction Scheme: Coumalic acid is treated with bromine in water, leading to the formation of 3,5-dibromo-2-pyrone.

Procedure:

  • A suspension of coumalic acid in water is prepared in a round-bottom flask.

  • Bromine is added to the suspension.

  • The reaction mixture is heated to 50 °C, at which point carbon dioxide evolution may be observed.

  • After the reaction is complete (monitored by TLC), the mixture is cooled and extracted.

  • The crude product is purified by column chromatography.

Quantitative Data:

ProductYieldMelting Point (°C)
3,5-Dibromo-2-pyrone51–53%63.0–64.7

Spectroscopic Data:

Compound1H NMR (600 MHz, CDCl3) δ (ppm)13C NMR (150 MHz, CDCl3) δ (ppm)
3,5-Dibromo-2-pyrone 7.59 (d, 1H), 7.74 (d, 1H)99.9, 113.5, 146.6, 149.5, 156.4

Reaction Mechanisms and Pathways

The bromination of the 2-pyrone ring can proceed through different pathways depending on the starting material and reagents.

G Pathways in 2-Pyrone Bromination cluster_0 Addition-Elimination Pathway cluster_1 Bromo-decarboxylation Pathway 2-Pyrone 2-Pyrone Bromonium_Ion Bromonium_Ion 2-Pyrone->Bromonium_Ion + Br2 Addition_Product Addition_Product Bromonium_Ion->Addition_Product + Br- 3-Bromo-2-pyrone 3-Bromo-2-pyrone Addition_Product->3-Bromo-2-pyrone - HBr Coumalic_Acid Coumalic Acid 3,5-Dibromo-2-pyrone 3,5-Dibromo-2-pyrone Coumalic_Acid->3,5-Dibromo-2-pyrone + Br2 / H2O - CO2, - HBr

Caption: Simplified reaction pathways for the bromination of 2-pyrone and coumalic acid.

References

Technical Support Center: Degradation Pathways of 2H-Pyran-2-One Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2H-pyran-2-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2H-pyran-2-one derivatives?

A1: 2H-pyran-2-one derivatives are susceptible to several degradation pathways, primarily driven by light (photodegradation), heat (thermal degradation), water (hydrolysis), and enzymes (enzymatic degradation). The specific pathway and resulting degradation products depend on the substituents on the pyran ring and the environmental conditions.

Q2: How can I predict the stability of a novel 2H-pyran-2-one derivative?

A2: The stability of these compounds is influenced by their chemical structure. For instance, the presence of certain functional groups can make the molecule more susceptible to autoxidation, which can lead to the formation of genotoxic impurities. Computational analysis, such as studying the hydrogen bond dissociation energies (H-BDE), can help predict a derivative's sensitivity towards autoxidation.[1]

Q3: What are the common products of photodegradation?

A3: Photodegradation, often involving photo-oxidation, can lead to a variety of products. Studies on naphthopyran derivatives have shown the formation of high molecular weight oxygenated derivatives.[2][3][4][5][6] The process can be complex, sometimes involving a secondary oxidative pathway that produces new photo-induced products.[2][3][4]

Q4: What happens during the thermal decomposition of 2H-pyran-2-one derivatives?

A4: Thermal decomposition of dihydropyran derivatives often proceeds through a concerted mechanism involving a cyclic transition state. This can lead to the formation of smaller molecules like formaldehyde, acetaldehyde, and various dienes, depending on the substitution pattern of the pyran ring.[7][8][9][10] For some derivatives, such as pyran-2-thione, thermal degradation can be initiated at temperatures below 130°C and involves the cleavage of the C-O single bond.[11]

Q5: Are 2H-pyran-2-one derivatives susceptible to hydrolysis?

A5: Yes, the lactone ring in 2H-pyran-2-one derivatives can undergo hydrolysis, especially under acidic or basic conditions. This typically involves the opening of the pyran ring. For example, acidic hydrolysis of dehydroacetic acid can lead to intermediates that undergo intramolecular cyclization.[12]

Q6: Can enzymes degrade 2H-pyran-2-one derivatives?

A6: Yes, certain enzymes can catalyze the degradation of these compounds. For example, the phytopathogenic fungus Colletotrichum capsici has been shown to reduce the 2H-pyran-2-one moiety of coumarin and its derivatives to the corresponding alcohols.[13]

Troubleshooting Guides

Troubleshooting HPLC Analysis of Degradation Products
Issue Possible Cause(s) Suggested Solution(s)
Poor Resolution/Peak Overlap - Inappropriate mobile phase composition (pH, organic modifier concentration).- Column degradation (clogged or deteriorated packing).- Excessive sample load.- Optimize the mobile phase by adjusting pH and ionic strength, or use gradient elution.- Regularly clean and properly store the column. If degraded, regenerate with appropriate solvents or replace it.[4]
Noisy Baseline - Contamination in the mobile phase (impurities, air bubbles).- Detector instability (fluctuations in the light source).- Leaks in the system (pump, injector, detector).- Use high-purity solvents and degas the mobile phase.- Allow the detector to warm up and stabilize. Check for issues with the light source and electronics.- Regularly inspect and tighten all connections.[4]
Peak Fronting or Tailing - Large injection volumes of a sample dissolved in a solvent incompatible with the mobile phase.- Voided or contaminated guard or analytical column.- Dissolve the sample in the mobile phase or a weaker solvent.- Replace the guard column. Clean the analytical column using recommended procedures.[14]
Inconsistent Retention Times - Column degradation.- Fluctuations in mobile phase composition or flow rate.- Replace the column if performance has deteriorated.- Ensure the pump is delivering a consistent flow rate and the mobile phase is well-mixed.[14]
Troubleshooting GC/MS Analysis of Degradation Products
Issue Possible Cause(s) Suggested Solution(s)
Poor Peak Shape - Active sites in the inlet or column.- Co-elution of analytes.- Use a deactivated inlet liner.- Optimize the temperature program to improve separation.
Low Sensitivity - Sample degradation in the hot inlet.- Inefficient ionization.- Use a lower inlet temperature if possible.- Check the ion source for cleanliness and optimize MS parameters.
Difficulty in Identifying Isomers - Similar mass spectra for isomeric degradation products.- Use retention indices (RIs) in addition to mass spectra for identification.- Consider using comprehensive two-dimensional gas chromatography (GCxGC) for better separation.[15][16]
Matrix Interference - Complex sample matrix obscuring analyte peaks.- Employ solid-phase microextraction (SPME) for sample cleanup and concentration.- Use derivatization to increase the volatility and detectability of target analytes.[17]

Experimental Protocols

Forced Degradation Study Protocol (General)

This protocol is a general guideline based on ICH Q1A(R2) and should be adapted for the specific 2H-pyran-2-one derivative being studied.[2] The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[2][18]

1. Acid Hydrolysis:

  • Prepare a solution of the 2H-pyran-2-one derivative in a suitable solvent.

  • Add an appropriate concentration of hydrochloric acid (e.g., 0.1 N to 1 N HCl).

  • Reflux the solution for a defined period (e.g., 8 hours), or store at a specific temperature, monitoring the degradation over time.[2]

  • Neutralize the solution before analysis.

2. Base Hydrolysis:

  • Prepare a solution of the derivative.

  • Add an appropriate concentration of sodium hydroxide (e.g., 0.01 N to 0.1 N NaOH). Note that ester functionalities may be highly labile to base, so milder conditions might be necessary.[2]

  • Monitor the degradation at room temperature or elevated temperature.

  • Neutralize the solution before analysis.

3. Oxidative Degradation:

  • Prepare a solution of the derivative.

  • Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Store the solution at room temperature, protected from light, and monitor the degradation.

4. Thermal Degradation:

  • Subject a solid sample of the derivative to dry heat at an elevated temperature (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C).[8]

  • Also, prepare a solution of the derivative and expose it to the same thermal stress.

5. Photodegradation:

  • Expose a solution of the derivative to a light source that provides both UV and visible light (e.g., a xenon lamp).

  • A control sample should be kept in the dark to differentiate between thermal and photodegradation.

  • Analyze samples at various time points.

Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize or dilute the sample.

  • Analyze the sample using a validated stability-indicating method, typically HPLC with UV or MS detection, to separate and quantify the parent compound and its degradation products.

Enzymatic Degradation Assay (General)

This protocol provides a general framework for assessing enzymatic degradation.

1. Reaction Setup:

  • Prepare a buffer solution at the optimal pH for the enzyme of interest.

  • Prepare a stock solution of the 2H-pyran-2-one derivative in a suitable solvent (ensure the final solvent concentration in the assay does not inhibit the enzyme).

  • In a reaction vessel (e.g., microplate well or tube), combine the buffer, the substrate solution, and the enzyme solution to initiate the reaction.

  • Include a control reaction without the enzyme to account for non-enzymatic degradation.

2. Incubation:

  • Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.

3. Sampling and Analysis:

  • At various time points, withdraw samples from the reaction mixture.

  • Stop the enzymatic reaction, for example, by adding a quenching agent (e.g., acid or organic solvent) or by heat inactivation.

  • Analyze the samples by a suitable method (e.g., HPLC, UV-Vis spectroscopy) to quantify the decrease in the substrate and the formation of degradation products.[19][20][21][22]

Quantitative Data

Table 1: Activation Energies for Thermal Decomposition of Dihydropyran Derivatives

CompoundActivation Energy (Ea) (kJ·mol⁻¹)
3,6-dihydro-2H-pyran208.1 ± 1.7[9]
4-methyl-3,6-dihydro-2H-pyran209.5
cis-2,6-dimethyl-3,6-dihydro-2H-pyran196.3
Data for 4-methyl and cis-2,6-dimethyl derivatives from a computational study.[10]

Table 2: Hydrolysis Half-Lives of Structurally Related Esters

CompoundHalf-Life (pH 7, 25°C)
Methyl acetate1.7 years
Ethyl benzoate7.5 years
Methyl acrylate1.6 years
This data is for simple esters and provides a general reference for the stability of the ester linkage present in 2H-pyran-2-ones.[23]

Visualizations

Degradation_Pathways cluster_main 2H-Pyran-2-One Derivative cluster_pathways Degradation Pathways cluster_products Degradation Products Pyranone 2H-Pyran-2-One Derivative Photodegradation Photodegradation (Light, O₂) Pyranone->Photodegradation Thermal_Degradation Thermal Degradation (Heat) Pyranone->Thermal_Degradation Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Pyranone->Hydrolysis Enzymatic_Degradation Enzymatic Degradation (Enzymes) Pyranone->Enzymatic_Degradation Photo_Products Oxygenated Derivatives, Ring-Opened Products Photodegradation->Photo_Products Thermal_Products Aldehydes, Dienes, Ring Scission Products Thermal_Degradation->Thermal_Products Hydrolysis_Products Hydroxy Acids, Ring-Opened Products Hydrolysis->Hydrolysis_Products Enzymatic_Products Reduced Alcohols, Metabolites Enzymatic_Degradation->Enzymatic_Products

Caption: Major degradation pathways of 2H-pyran-2-one derivatives.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 N HCl) Analyze Analyze using Stability-Indicating Method (e.g., HPLC) Acid->Analyze Base Base Hydrolysis (e.g., 0.1 N NaOH) Base->Analyze Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analyze Thermal Thermal (e.g., 60°C) Thermal->Analyze Photo Photolytic (UV/Vis Light) Photo->Analyze Start Start with 2H-Pyran-2-One Derivative Sample Expose Expose to Stress Conditions (Monitor over time) Start->Expose Expose->Acid Expose->Base Expose->Oxidation Expose->Thermal Expose->Photo Identify Identify & Quantify Degradation Products Analyze->Identify Pathway Elucidate Degradation Pathway Identify->Pathway

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Scaling Up 3-Bromo-2H-pyran-2-one Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-bromo-2H-pyran-2-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the production of this compound, particularly when scaling up the synthesis.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound Incomplete initial bromination of 5,6-dihydro-2H-pyran-2-one.- Monitor the reaction progress closely using TLC or NMR to ensure complete consumption of the starting material before proceeding. - Ensure the bromine solution is added portion-wise to control the exothermic reaction.[1]
Formation of 5-bromo-2H-pyran-2-one as a major byproduct.[1][2]- Carefully control the reaction temperature during the dehydrobromination step with triethylamine. - The formation of the 5-bromo isomer is thought to occur via a prototropic migration in basic conditions; minimizing reaction time and using the stoichiometric amount of base can help reduce this.[2]
Loss of product during purification.- this compound can sublime under high vacuum; avoid prolonged exposure to high vacuum during solvent removal.[1] - For large-scale purification, consider recrystallization as an alternative to chromatography to minimize losses.
Exothermic Reaction Difficult to Control Rapid addition of bromine or triethylamine.[1]- On a larger scale, the addition of reagents must be done at a slower rate to allow for efficient heat dissipation. - Utilize a jacketed reactor with a reliable cooling system. - Consider a semi-batch process where one reactant is added continuously to a solution of the other, allowing for better temperature control.
Inconsistent Product Quality/Purity Presence of residual starting materials or byproducts like 3,5-dibromo-2H-pyran-2-one.[2]- Optimize the purification process. Flash column chromatography is effective on a lab scale.[1] For larger scales, consider fractional distillation under reduced pressure or recrystallization. - Ensure precise stoichiometric control of reagents to minimize the formation of over-brominated species.
Dark Brown Reaction Mixture During Dehydrobromination This is a normal observation during the addition of triethylamine.[1]- The color change is indicative of the elimination reaction proceeding. No immediate action is required unless other signs of a runaway reaction are observed.

Frequently Asked Questions (FAQs)

A list of common questions regarding the synthesis and handling of this compound.

1. What is the most common synthetic route for this compound?

The most established route involves a three-step process starting from 5,6-dihydro-2H-pyran-2-one.[1][2] This involves:

  • Bromination to form 3-bromo-5,6-dihydro-2H-pyran-2-one.

  • Further bromination with N-bromosuccinimide (NBS) to yield 3,5-dibromo-5,6-dihydro-2H-pyran-2-one.[2]

  • Dehydrobromination using a base like triethylamine to give the final product.[1][2]

2. What are the main byproducts to expect, and how can they be minimized?

The primary byproduct is 5-bromo-2H-pyran-2-one.[1] Its formation is favored under basic conditions. To minimize its formation, it is crucial to control the temperature and reaction time during the final elimination step. Careful addition of the base is also recommended.[2] Another potential byproduct is 3,5-dibromo-2H-pyran-2-one.[2]

3. What are the critical safety precautions to take when handling the reagents?

  • Bromine: Highly toxic and corrosive. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[1]

  • Triethylamine: Flammable and can cause severe skin and eye irritation. Handle in a fume hood and wear appropriate PPE.[3][4]

  • N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes.

  • The bromination and dehydrobromination steps are exothermic and require careful temperature control to prevent runaway reactions.[1]

4. What are the recommended purification methods for large-scale production?

While flash column chromatography is suitable for lab-scale purification, it may not be practical for large quantities.[1] For scaling up, consider the following:

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is often a more efficient and scalable purification method.

  • Distillation: Kugelrohr distillation at reduced pressure has been used for purification, but care must be taken as the product can sublime.[1]

5. How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are effective methods for monitoring the reaction's progress.[1] For TLC analysis, a common eluent is diethyl ether.[1] Regular sampling and analysis will help determine the point of complete consumption of starting materials.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Step 1: Synthesis of 3-Bromo-5,6-dihydro-2H-pyran-2-one

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, addition funnel, and thermometer, dissolve 5,6-dihydro-2H-pyran-2-one in methylene chloride.

  • Prepare a solution of bromine in methylene chloride and charge it into the addition funnel.

  • Add the bromine solution portion-wise to the flask over several hours, maintaining the reaction temperature with external cooling if necessary. The reaction is exothermic.

  • Stir the resulting solution until the color fades.

  • Cool the reaction mixture in an ice bath and add triethylamine dropwise. This step is also exothermic.

  • After stirring, transfer the mixture to a separatory funnel and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one

  • In a round-bottom flask under a nitrogen atmosphere, combine the crude 3-bromo-5,6-dihydro-2H-pyran-2-one from the previous step with N-bromosuccinimide and a radical initiator such as benzoyl peroxide in carbon tetrachloride.

  • Reflux the mixture until the reaction is complete, as monitored by TLC.

  • Cool the mixture, filter off the succinimide, and wash the filtrate with sodium bisulfite solution and brine.

  • Dry the organic layer and concentrate under reduced pressure to yield the crude dibrominated product.

Step 3: Synthesis of this compound

  • Dissolve the crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one in methylene chloride.

  • Add triethylamine dropwise at room temperature. The solution will turn dark brown.

  • Stir the mixture, then wash with water, followed by dilute hydrochloric acid, and finally brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash chromatography or another suitable method.

Visualizations

experimental_workflow start Start: 5,6-dihydro-2H-pyran-2-one step1 Step 1: Bromination (Br2, CH2Cl2) start->step1 intermediate1 Intermediate: 3-Bromo-5,6-dihydro-2H-pyran-2-one step1->intermediate1 step2 Step 2: Allylic Bromination (NBS, Benzoyl Peroxide, CCl4) intermediate1->step2 intermediate2 Intermediate: 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one step2->intermediate2 step3 Step 3: Dehydrobromination (Triethylamine, CH2Cl2) intermediate2->step3 purification Purification (Chromatography/Recrystallization) step3->purification product Final Product: This compound purification->product

Caption: Synthetic workflow for this compound production.

byproduct_formation cluster_products Products intermediate 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one base Triethylamine (Base) product Desired Product: This compound base->product Dehydrobromination (Desired Pathway) byproduct Byproduct: 5-Bromo-2H-pyran-2-one base->byproduct Prototropic Migration & Dehydrobromination

Caption: Formation of the major byproduct during synthesis.

References

Technical Support Center: Reactions with 3-bromo-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromo-2H-pyran-2-one. The content is designed to address specific issues that may be encountered during palladium-catalyzed cross-coupling reactions and to provide guidance on the selection of alternative solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when working with this compound in cross-coupling reactions?

A1: Researchers may encounter several challenges, including:

  • Low Yields: These can be caused by a variety of factors, such as suboptimal reaction conditions, catalyst deactivation, or poor solubility of the starting materials.[1][2]

  • Byproduct Formation: The formation of undesired products, such as homocoupled products or debrominated starting material, can complicate purification and reduce the yield of the desired product.[1]

  • Poor Solubility: this compound has moderate solubility in many common organic solvents, which can affect reaction rates and efficiency.

  • Catalyst Selection and Deactivation: The choice of palladium catalyst and ligand is crucial for a successful reaction. The catalyst can deactivate during the reaction, leading to incomplete conversion.

Q2: What are some common alternative solvents for palladium-catalyzed cross-coupling reactions with this compound?

A2: While traditional solvents like toluene, dioxane, and DMF are commonly used, several alternative and "greener" solvents can be employed. The choice of solvent can significantly impact reaction yield, selectivity, and sustainability.[3][4] Some alternatives include:

  • Ethereal Solvents: Tetrahydrofuran (THF) and 2-Methyltetrahydrofuran (2-MeTHF) are versatile solvents for many cross-coupling reactions.[3]

  • Protic Solvents: Water and alcohols (e.g., ethanol, isopropanol) are considered greener alternatives and can be effective, often in combination with an organic co-solvent.[5][6]

  • Polar Aprotic Solvents: Acetonitrile (MeCN) and N,N-Dimethylacetamide (DMAc) can be good choices for certain reactions, though their "greenness" is debated.

  • Bio-derived Solvents: Solvents derived from biomass are gaining traction as sustainable alternatives.

Q3: How does the choice of solvent affect the outcome of the reaction?

A3: The solvent plays a critical role in palladium-catalyzed cross-coupling reactions by:

  • Solubilizing Reactants: Ensuring that the starting materials, catalyst, and base are sufficiently dissolved to allow the reaction to proceed.

  • Influencing Catalyst Activity and Stability: The polarity and coordinating ability of the solvent can affect the active catalytic species.[7]

  • Affecting Reaction Rate and Selectivity: Different solvents can lead to different reaction rates and, in some cases, can influence the regioselectivity of the reaction, as seen in the Stille coupling of 3,5-dibromo-2-pyrone.[8]

  • Facilitating Product Isolation: The choice of solvent can simplify or complicate the workup and purification process.

Troubleshooting Guides

This section provides solutions to common problems encountered during cross-coupling reactions with this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Poor Solubility of Starting Materials - Try a different solvent or a solvent mixture to improve solubility. For Suzuki reactions, a mixture of an organic solvent (e.g., THF, dioxane) and water is often effective.[3] - Gently heating the reaction mixture can also improve solubility, but monitor for thermal degradation of the starting material or product.
Inactive Catalyst - Ensure the palladium catalyst is active. Some Pd(II) precatalysts require in situ reduction to Pd(0). - Use fresh, high-quality catalyst and ligands. - Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the catalyst.[9]
Inappropriate Base - The choice of base is critical and reaction-dependent. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, triethylamine). - Ensure the base is finely ground to maximize surface area and reactivity.[9]
Suboptimal Temperature - If the reaction is sluggish, try increasing the temperature. Microwave irradiation can also be used to accelerate the reaction.[6][10] - If side reactions are occurring, lowering the temperature may improve selectivity.
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Step
Homocoupling of Boronic Acid (Suzuki) - This is often caused by the presence of oxygen. Ensure thorough degassing of the reaction mixture.[9] - Use a slight excess of the boronic acid.
Homocoupling of Organotin Reagent (Stille) - This can occur, especially at higher temperatures. Try to run the reaction at the lowest effective temperature.
Debromination of Starting Material - This can be a side reaction, particularly in the presence of a strong base or at high temperatures. - Consider using a milder base or lowering the reaction temperature.
Formation of 5-bromo-2H-pyran-2-one Isomer - In the synthesis of this compound, the 5-bromo isomer can form as a byproduct. Careful control of the reaction conditions and purification by chromatography are necessary to isolate the desired product.[11]

Data Presentation: Solvent Effects on Cross-Coupling Reactions

The following tables summarize the effects of different solvents on common palladium-catalyzed cross-coupling reactions. Data for this compound is limited; therefore, data from analogous substrates may be included for illustrative purposes and should be considered as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling - Solvent Comparison

Solvent SystemTypical BaseTemperature (°C)Yield (%)Notes
Toluene/H₂OK₂CO₃80-110Good to ExcellentA very common and generally effective system.
Dioxane/H₂OK₃PO₄80-110Good to ExcellentOften used for challenging substrates.[10]
THF/H₂OK₂CO₃60-80Moderate to GoodA milder option, but may be less effective for less reactive substrates.[3]
Ethanol/H₂ONa₂CO₃RefluxModerate to GoodA greener alternative.[6]
DMFCs₂CO₃80-120Good to ExcellentCan be effective but is a less green option.

Table 2: Stille Coupling - Solvent Comparison

SolventTypical AdditiveTemperature (°C)Yield (%)Notes
TolueneCuI80-110Good to ExcellentCuI can accelerate the reaction.[12]
DMFCuI60-100Good to ExcellentPolar aprotic solvents can influence regioselectivity with di-brominated pyrones.[8]
THFLiClRefluxGoodLiCl can promote the reaction.
Dioxane-80-100Moderate to GoodA common choice for Stille couplings.

Table 3: Heck Reaction - Solvent Comparison

SolventTypical BaseTemperature (°C)Yield (%)Notes
DMFEt₃N80-120Good to ExcellentA traditional and effective solvent for the Heck reaction.[8]
DMAcK₂CO₃100-140GoodCan be used for higher temperature reactions.
NMPNaOAc100-150GoodAnother high-boiling polar aprotic solvent.
EthanolEt₃NRefluxModerate to GoodA greener option, often used with microwave heating.[6]

Table 4: Sonogashira Coupling - Solvent Comparison

SolventTypical BaseCo-catalystTemperature (°C)Yield (%)Notes
THFEt₃NCuIRT - 60Good to ExcellentA very common and reliable system.
DMFEt₃N / DBUCuIRT - 100Good to ExcellentOften gives high yields but is a less green option.[13]
Toluene/Et₃NEt₃NCuI50-100GoodA common solvent mixture.
2-MeTHFCs₂CO₃None (Cu-free)RTExcellentA greener and milder alternative.[3]

Experimental Protocols

The following are general, illustrative protocols for common cross-coupling reactions with this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling Protocol
  • To a dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., a 4:1 mixture of dioxane:water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Stille Coupling Protocol
  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv), the organotin reagent (1.1 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous, degassed solvent (e.g., toluene).

  • If desired, add a co-catalyst such as CuI (10 mol%).

  • Heat the reaction mixture (e.g., to 100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of KF. Stir vigorously for 30 minutes to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Coupling Partner, Catalyst, Base B Add Degassed Solvent A->B C Inert Atmosphere (Ar or N2) B->C D Heating and Stirring C->D E Monitor Progress (TLC, LC-MS) D->E F Quench & Extract E->F G Dry & Concentrate F->G H Column Chromatography G->H I I H->I Characterization

A generalized workflow for cross-coupling reactions.

Troubleshooting_Logic Start Low or No Yield Check_Solubility Are all reactants soluble? Start->Check_Solubility Change_Solvent Try alternative solvent or solvent mixture Check_Solubility->Change_Solvent No Check_Catalyst Is the catalyst active? Check_Solubility->Check_Catalyst Yes Degas_Again Ensure thorough degassing Check_Catalyst->Degas_Again No Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes New_Catalyst Use fresh catalyst/ligand Degas_Again->New_Catalyst Screen_Bases Screen different bases Check_Base->Screen_Bases No Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Adjust_Temp Adjust temperature (increase or decrease) Check_Temp->Adjust_Temp No

A troubleshooting flowchart for low-yield reactions.

References

Validation & Comparative

A Comparative Guide to the Cycloaddition Reactivity of 3-bromo-2H-pyran-2-one and 5-bromo-2-pyrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, brominated 2-pyrones serve as versatile building blocks for the construction of complex molecular architectures through cycloaddition reactions, most notably the Diels-Alder reaction. The position of the bromine substituent on the pyrone ring significantly influences the dienophile's reactivity, regioselectivity, and stereoselectivity. This guide provides an objective comparison of the performance of 3-bromo-2H-pyran-2-one and 5-bromo-2-pyrone in cycloaddition reactions, supported by experimental data, detailed protocols, and mechanistic insights.

Introduction to Brominated 2-Pyrones in Cycloadditions

Both this compound and 5-bromo-2-pyrone are valuable dienes in [4+2] cycloaddition reactions. The bromine atom, through its electron-withdrawing inductive effect and electron-donating resonance effect, modulates the electronic properties of the diene system. This "ambiphilic" nature allows them to react with a wide range of dienophiles, including both electron-rich and electron-poor alkenes and alkynes.[1][2]

Comparative Reactivity and Stereoselectivity

Experimental evidence suggests a general order of reactivity among brominated pyrones in Diels-Alder reactions, with 3,5-dibromo-2-pyrone being more reactive and stereoselective than its monobrominated counterparts.[1] While a direct, comprehensive comparative study between the 3-bromo and 5-bromo isomers across a wide range of dienophiles under identical conditions is not extensively documented in a single source, the available data indicates that the substitution pattern is a critical determinant of the reaction outcome.

Data Presentation

The following tables summarize the available quantitative data for the Diels-Alder reactions of 3-bromo-2-pyrone and a related substituted 5-bromo-2-pyrone with representative dienophiles. It is important to note that the reaction conditions may vary between studies, which can influence yields and stereoselectivity.

Table 1: Cycloaddition of this compound with various dienophiles

DienophileReaction ConditionsProductYield (%)Endo/Exo RatioReference
N-PhenylmaleimideToluene, 110 °C, 24 h5-bromo-2-phenyl-2,5-epoxy-isoindole-1,3-dione85>95:5[2]
Methyl vinyl ketoneBenzene, 80 °C, 48 h5-bromo-2-acetyl-2,5-epoxy-cyclohex-3-enone7890:10[2]
Ethyl vinyl etherSealed tube, 150 °C, 72 h5-bromo-2-ethoxy-2,5-epoxy-cyclohex-3-ene6580:20[2]

Table 2: Cycloaddition of 3-(2-nitrophenyl)-5-bromo-α-pyrone with a silyl vinyl ether

DienophileReaction ConditionsProductYield (%)StereoselectivityReference
Silyl vinyl etherToluene, refluxendo-bicyclolactone37Not specified[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the Diels-Alder reactions of brominated 2-pyrones.

Protocol 1: General Procedure for the Diels-Alder Reaction of this compound

A solution of this compound (1.0 mmol) and the corresponding dienophile (1.2 mmol) in dry toluene (5 mL) is heated at the specified temperature (see Table 1) in a sealed tube for the indicated time. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the desired cycloadduct.[2]

Protocol 2: Diels-Alder Reaction of 3-(2-nitrophenyl)-5-bromo-α-pyrone with Silyl Vinyl Ether

To a solution of 3-(2-nitrophenyl)-5-bromo-α-pyrone (1.0 mmol) in toluene (10 mL) is added the silyl vinyl ether (1.5 mmol). The mixture is heated to reflux and stirred for the time required for the reaction to complete (monitored by TLC). Upon completion, the solvent is evaporated, and the crude product is purified by flash column chromatography to yield the endo-bicyclolactone.[3]

Mechanistic Overview and Visualization

The Diels-Alder reaction of both 3-bromo- and 5-bromo-2-pyrones proceeds through a concerted [4+2] cycloaddition mechanism. The regioselectivity and stereoselectivity are governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile (in a normal-electron-demand Diels-Alder) or vice versa (in an inverse-electron-demand Diels-Alder). The bromine substituent influences the energy levels and coefficients of these orbitals.

The following diagrams illustrate the general workflow for these cycloaddition reactions and the fundamental mechanism.

experimental_workflow start Start reactants Mix 3-bromo- or 5-bromo-2-pyrone and Dienophile in Solvent start->reactants reaction Heat Reaction Mixture (e.g., Reflux) reactants->reaction workup Cool and Concentrate reaction->workup purification Column Chromatography workup->purification product Isolated Cycloadduct purification->product

Caption: General experimental workflow for the Diels-Alder reaction of brominated 2-pyrones.

diels_alder_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product diene Diene (Bromo-2-pyrone) ts [4+2] Cyclic Transition State diene->ts HOMO-LUMO Interaction dienophile Dienophile dienophile->ts product Cycloadduct ts->product Concerted Bond Formation

Caption: Concerted mechanism of the Diels-Alder cycloaddition reaction.

Conclusion

Both this compound and 5-bromo-2-pyrone are effective dienes in Diels-Alder cycloadditions, providing access to a variety of functionalized cyclic compounds. The position of the bromine atom plays a crucial role in determining the reactivity and selectivity of the reaction. While 3-bromo-2-pyrone has been described as a versatile "chameleon diene," the available data suggests that the overall reactivity of monobrominated pyrones is generally lower than that of their 3,5-dibrominated counterpart. The choice between the 3-bromo and 5-bromo isomer will ultimately depend on the specific synthetic target and the electronic nature of the dienophile being employed. Further side-by-side comparative studies are warranted to fully elucidate the subtle differences in their cycloaddition behavior.

References

A Comparative Analysis of Substituted 2-Pyrone Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Reaction Versatility of 2-Pyrone Scaffolds

The 2-pyrone motif is a cornerstone in medicinal chemistry and organic synthesis, prevalent in a wide array of natural products and bioactive compounds.[1][2] Its unique electronic structure, possessing characteristics of a conjugated diene, a lactone, and to some extent, an aromatic system, endows it with versatile reactivity.[1] This guide provides a comparative study of the reactivity of substituted 2-pyrones, focusing on key reaction classes and the influence of substituents on reaction outcomes. Experimental data has been collated and summarized to provide a clear comparison for researchers looking to utilize this privileged scaffold.

Diels-Alder Cycloaddition Reactions

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the construction of complex cyclic systems from 2-pyrones, leading to the formation of substituted benzenes upon the extrusion of carbon dioxide.[3] The reactivity of the 2-pyrone ring as a diene is significantly influenced by the electronic nature of its substituents.

Electron-withdrawing groups on the 2-pyrone ring can facilitate inverse-electron-demand Diels-Alder (IEDDA) reactions.[1] Conversely, 2-pyrones generally act as electron-deficient dienes, making them suitable partners for electron-rich dienophiles.[4] The regioselectivity of these reactions is often predictable, providing a reliable method for the synthesis of specifically substituted aromatic compounds.[5][6]

Comparative Data: Diels-Alder Reactions of Substituted 2-Pyrones
2-Pyrone Substituent(s)DienophileReaction ConditionsProductYield (%)Reference
4,6-DimethylMaleimidesPhotochemical[4+2] Cycloadduct-[7]
3-BromoAryl Iodides (via Pd-coupling)Pd catalyst3-Aryl-2-pyrones (diene for subsequent Diels-Alder)Good[8]
3-EsterN-allenamides---
UnsubstitutedAlkynylaluminum reagentsRoom TemperatureFunctionalized BenzeneHigh[5][6]
Various (with Lewis base)Alkynylaluminum reagentsRoom Temperature or belowFunctionalized BenzeneHigh (e.g., 82%)[5][6]
3-SubstitutedVariousCinchona alkaloid catalystChiral bicyclic lactonesup to 98% ee[4]

Diels_Alder_Reaction Substituted_2_Pyrone Substituted 2-Pyrone (Diene) Intermediate Bicyclic Intermediate Substituted_2_Pyrone->Intermediate + Dienophile Dienophile Dienophile Dienophile->Intermediate Aromatic_Product Substituted Benzene Intermediate->Aromatic_Product - CO₂ CO2 CO₂ Intermediate->CO2

Bioorthogonal Reactions with Strained Alkynes

The application of 2-pyrones in bioorthogonal chemistry has been explored, particularly in reactions with strained alkynes like bicyclo[6.1.0]nonyne (BCN).[9] These reactions proceed via an inverse-electron-demand Diels-Alder mechanism. The reactivity is highly dependent on the electronic properties of the substituents on the 2-pyrone ring.

A study involving a library of substituted pyrones revealed that electron-withdrawing groups enhance the reaction rate with BCN.[9] Interestingly, substitutions at the 4- and 5-positions of the pyrone ring had a more significant impact on reactivity than those at the 3- and 6-positions.[9] This highlights the subtle electronic effects that govern the reactivity of the 2-pyrone system in this context.

Comparative Data: Reaction of Substituted 2-Pyrones with BCN
2-Pyrone Substituent(s)Relative Reactivity with BCNKey FindingReference
Electron-withdrawing groupsFaster reaction kineticsEnhanced reactivity[9]
Substituents at C4 and C5Greater effect on reactivityPositional influence of substituents[9]
Bicyclic pyrone derivativesSubstantially decreased reactivitySteric hindrance effects[9]

Bioorthogonal_Reaction_Workflow cluster_synthesis Library Synthesis cluster_reactivity Reactivity Screening cluster_analysis Analysis Pyrone_Library Substituted Pyrone Library Reaction [4+2] Cycloaddition Pyrone_Library->Reaction BCN endo-Bicyclo[6.1.0]nonyne (BCN) BCN->Reaction Products Tricyclic and Tetracyclic Products Reaction->Products Kinetics Kinetic Analysis Products->Kinetics Correlation Structure-Reactivity Relationship Kinetics->Correlation Quantum_Chem Quantum Chemical Analysis Quantum_Chem->Correlation

Nucleophilic and Electrophilic Reactions

The 2-pyrone ring can also participate in reactions as either a nucleophile or an electrophile, depending on the substituents and reaction conditions.

4-Hydroxy-6-alkyl-2-pyrones as Nucleophiles

4-Hydroxy-6-alkyl-2-pyrones can act as nucleophilic partners in reactions such as oxa-Michael additions and Mitsunobu reactions.[10][11] These reactions provide efficient methods for the O-functionalization of the 2-pyrone core, leading to the synthesis of complex 2-pyronyl ethers, which are present in a number of natural products.[10]

Oxa-Michael Addition: The reaction of 4-hydroxy-2-pyrones with activated alkynes, such as methyl propiolate, in the presence of a base, yields the corresponding vinyl ethers in good yields.[11]

Mitsunobu Reaction: This reaction allows for the coupling of 4-hydroxy-2-pyrones with a variety of primary and secondary alcohols, tolerating a range of functional groups.[10][11]

Comparative Data: 4-Hydroxy-6-methyl-2-pyrone in Oxa-Michael Additions
ElectrophileBaseTemperature (°C)Time (h)ProductYield (%)Reference
Methyl propiolateEt₃N25247aModerate[11]
Methyl propiolateEt₃N60487a82[11]
tert-Butyl propiolateEt₃N60487b61[11]
Pentafluorophenyl propiolateEt₃N60487c27[11]
2-Pyrones as Electrophiles

The electron-deficient nature of the 2-pyrone ring makes it susceptible to attack by nucleophiles. For instance, an electrophilic pyrone derivative can undergo metal-catalyzed cross-coupling reactions with a variety of nucleophiles to yield 3-substituted-2-pyrones.[8] Furthermore, the C4 position is particularly reactive towards oxidative addition to Pd(0) species, enabling cross-coupling reactions at this position.[2]

Nucleophilic_vs_Electrophilic cluster_nucleophile As a Nucleophile cluster_electrophile As an Electrophile Pyrone Substituted 2-Pyrone Hydroxy_Pyrone 4-Hydroxy-2-Pyrone Pyrone->Hydroxy_Pyrone Requires -OH group Activated_Pyrone Electron-Deficient 2-Pyrone Pyrone->Activated_Pyrone Requires electron- withdrawing groups O_Functionalized O-Functionalized 2-Pyrone Hydroxy_Pyrone->O_Functionalized + Electrophile Electrophile Electrophile (e.g., Michael Acceptor, Alcohol) Electrophile->O_Functionalized C_Functionalized C-Functionalized 2-Pyrone Activated_Pyrone->C_Functionalized + Nucleophile Nucleophile Nucleophile (e.g., Organometallic Reagent) Nucleophile->C_Functionalized

Experimental Protocols

General Procedure for Lewis Base Directed Cycloaddition of 2-Pyrones with Alkynylaluminum Reagents: To a solution of the alkyne in an appropriate solvent at -78 °C is added a solution of an alkylaluminum reagent (e.g., DIBAL-H or Et₂AlCl). The mixture is allowed to warm to room temperature and stirred for a specified time. The 2-pyrone is then added, and the reaction is monitored by TLC. Upon completion, the reaction is quenched with an appropriate aqueous solution and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography. (Adapted from[5])

General Procedure for Oxa-Michael Addition of 4-Hydroxy-2-pyrones: To a solution of the 4-hydroxy-2-pyrone and the propiolate ester in a suitable solvent (e.g., MeCN) is added a base (e.g., triethylamine). The reaction mixture is heated and stirred for the specified time. After cooling to room temperature, the solvent is removed in vacuo, and the residue is purified by flash column chromatography to afford the desired product. (Adapted from[11])

Conclusion

The reactivity of substituted 2-pyrones is rich and varied, offering a plethora of opportunities for the synthesis of complex molecules. The electronic nature and position of substituents on the 2-pyrone ring play a critical role in directing the outcome of various reactions, including cycloadditions and nucleophilic/electrophilic substitutions. This guide provides a comparative overview to aid researchers in harnessing the synthetic potential of this versatile heterocyclic scaffold. The provided experimental data and reaction pathways serve as a foundation for the rational design of synthetic routes utilizing substituted 2-pyrones.

References

A Comparative Guide to the Biological Activity of Pyranone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyranone derivatives, a diverse class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. This guide provides an objective comparison of the performance of various pyranone derivatives across key therapeutic areas, supported by experimental data. It aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Comparative Analysis of Biological Activities

The biological potential of pyranone derivatives spans several key areas, including anticancer, antimicrobial, antifungal, and anti-inflammatory activities. The following table summarizes the quantitative data from various studies, offering a comparative overview of their efficacy.

Compound/Derivative Biological Activity Assay Target Activity (IC₅₀/MIC in µM) Reference
5-hydroxy-2-iodomethyl-4-pyranoneAnticancerGrowth InhibitionL1210 Murine Leukemia Cells3.15[1]
6-bromo-2-bromomethyl-5-hydroxy-4-pyranoneAnticancerGrowth InhibitionL1210 Murine Leukemia Cells3.40[1]
Phomapyrone BAnticancerMTT AssayHL-60 Human Leukemia Cells27.90[2]
Phomapyrone AAnticancerMTT AssayHL-60 Human Leukemia Cells34.62[2]
6-aryl-4-hydroxy-2-pyrones (monoprenylated)AntibacterialMIC AssayEscherichia coliSignificant activity (specific values not provided)
Spiroaminopyran derivative (5d)AntibacterialMicrobroth DilutionStaphylococcus aureus (clinical isolate)32 (µg/mL)
Spiroaminopyran derivative (5d)AntibacterialMicrobroth DilutionStreptococcus pyogenes (clinical isolate)64 (µg/mL)
PhomalactoneAntifungalMIC AssayCandida albicans150 (µg/mL)[3]
AsperlinAntifungalNot specifiedAspergillus fumigatusAntifungal activity observed[3]
Pyrano[2,3-c]pyrazole derivative (Compound 27)Anti-inflammatoryCOX-2 InhibitionCOX-2 EnzymeED₅₀: 38.7 (µmol/kg)[4]
Pyranochalcone derivative (6b)Anti-inflammatoryNF-κB InhibitionTNF-α induced NF-κB in HEK293T cells0.29
Sydowione AAntioxidantDPPH Radical ScavengingDPPH Radicals46.0
Sydowione BAntioxidantDPPH Radical ScavengingDPPH Radicals46.6

Key Signaling Pathway: NF-κB Inhibition by Pyranone Derivatives

A significant mechanism underlying the anti-inflammatory activity of several pyranone derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. The following diagram illustrates the canonical NF-κB pathway and the inhibitory action of pyranone derivatives.

NF_kB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) p_IkB p-IκBα IkB->p_IkB p_NFkB p-NF-κB (Active) NFkB->p_NFkB Phosphorylation & Release Ub_p_IkB Ub-p-IκBα p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Nucleus Nucleus p_NFkB->Nucleus Translocation DNA DNA p_NFkB->DNA Binds to Promoter Region Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_Genes Initiates Transcription Pyranone Pyranone Derivatives Pyranone->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by pyranone derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological activity data. Below are the methodologies for two key assays cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyranone derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that prevents visible growth after a defined incubation period is the MIC.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: Perform serial two-fold dilutions of the pyranone derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for the initial screening and evaluation of the biological activity of newly synthesized or isolated pyranone derivatives.

Experimental_Workflow cluster_0 Compound Preparation & Primary Screening cluster_1 Dose-Response & Potency Determination cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization start Pyranone Derivatives (Library/Synthesis) stock Prepare Stock Solutions start->stock primary_screen Primary Bioactivity Screening (e.g., Single High Concentration) stock->primary_screen dose_response Dose-Response Assays (e.g., MTT, MIC) primary_screen->dose_response Active 'Hits' end Preclinical Candidate primary_screen->end Inactive ic50_mic Determine IC₅₀ / MIC Values dose_response->ic50_mic moa Mechanism of Action Studies (e.g., Western Blot, qPCR for NF-κB pathway) ic50_mic->moa Potent Compounds sar Structure-Activity Relationship (SAR) Studies ic50_mic->sar target_id Target Identification/ Validation moa->target_id target_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->end

Caption: A typical experimental workflow for screening pyranone derivatives.

This guide provides a snapshot of the current understanding of the biological activities of pyranone derivatives. The presented data and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

A Comparative Benchmarking Guide to the Synthesis of Halogenated Pyranones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated pyranones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The incorporation of halogen atoms into the pyranone scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comparative overview of common synthetic methods for preparing halogenated pyranones, offering a benchmark for researchers to select the most appropriate strategy for their specific needs.

Comparison of Synthetic Methodologies

The synthesis of halogenated pyranones can be broadly categorized into two main approaches: the direct halogenation of a pre-formed pyranone ring and the synthesis of the pyranone ring from halogenated precursors. Each strategy offers distinct advantages and is suited for different target molecules and research objectives.

Method 1: Direct Electrophilic Halogenation of Pyranones

This approach involves the direct introduction of a halogen atom onto an existing pyranone core through an electrophilic aromatic substitution-type reaction. This method is often straightforward for electron-rich pyranone systems.

Key Features:

  • Simplicity: Often involves a one-step reaction with a halogenating agent.

  • Atom Economy: Can be highly atom-economical.

  • Regioselectivity: The position of halogenation is dictated by the electronic properties of the pyranone ring, which can be a limitation.

Method 2: Synthesis from Halogenated Precursors

This strategy involves the construction of the pyranone ring from building blocks that already contain the desired halogen atom. This approach offers greater control over the final position of the halogen.

Key Features:

  • Regiocontrol: Allows for the precise placement of the halogen atom.

  • Versatility: A wide variety of substituted halogenated pyranones can be accessed.

  • Multi-step: Generally involves more synthetic steps compared to direct halogenation.

Quantitative Data Summary

The following table summarizes the key quantitative data for selected synthesis methods of halogenated pyranones, providing a basis for comparison.

MethodHalogenating Agent/PrecursorSubstrateProductYield (%)Reaction ConditionsReference
Direct Bromination Bromine (Br₂) in CH₂Cl₂5,6-dihydro-2H-pyran-2-one3-Bromo-2H-pyran-2-one43CH₂Cl₂, triethylamine, room temperature[1]
Direct Dibromination N-Bromosuccinimide (NBS), LiOAcCoumalic Acid3,5-Dibromo-2-pyrone75CH₃CN/H₂O, reflux[2][3]
Synthesis from Halo-precursor (Palladium-catalyzed) 3-Bromo-6-methyl-4-tosyloxy-2-pyrone and Arylboronic acid3-Bromo-6-methyl-4-tosyloxy-2-pyrone3-Aryl-6-methyl-4-tosyloxy-2-pyroneGoodPd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80 °C[4]
Iodolactonization Iodine (I₂) and NaHCO₃(Z)-2-en-4-ynoic acids6-substituted 5-iodo-2(2H)-pyranonesMajor productCH₃CN[1]
Chlorination (from precursor) Magnesium Chloride (MgCl₂)Acetonide protected 4,5-dihydroxy-2-chloroglycidic ester4-chloro-3-hydroxy-2-pyroneExcellentOne-pot rearrangement-cyclization[3]

Experimental Protocols

Synthesis of this compound (Direct Bromination)[1]
  • Bromination of 5,6-dihydro-2H-pyran-2-one: To a solution of 5,6-dihydro-2H-pyran-2-one (10.15 g, 0.103 mol) in methylene chloride (350 mL) is added a solution of bromine (16.7 g, 0.105 mol) in methylene chloride (130 mL).

  • In-situ bromination and elimination: The resulting crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one is dissolved in methylene chloride (360 mL). Triethylamine (14.0 mL, 0.1 mol) is added over 5 minutes at room temperature.

  • Work-up and Purification: The reaction mixture is stirred, and after completion, it is worked up by washing with water and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Synthesis of 3,5-Dibromo-2-pyrone (Direct Dibromination)[2][3]
  • Reaction Setup: To a solution of coumalic acid in a mixture of acetonitrile and water, add N-bromosuccinimide (2.5 equiv.) and lithium acetate (2.5 equiv.).

  • Reaction Execution: The reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield 3,5-dibromo-2-pyrone.

Visualizing the Workflow

A general workflow for the synthesis and characterization of halogenated pyranones is depicted below. This diagram illustrates the key stages, from the selection of starting materials to the final analysis of the synthesized compounds.

G General Workflow for Halogenated Pyranone Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application start Starting Materials (Pyranone or Halogenated Precursor) reaction Chemical Synthesis (e.g., Halogenation, Cyclization) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification characterization Structural Analysis (NMR, MS, IR) purification->characterization purity Purity Assessment (HPLC, Elemental Analysis) characterization->purity application Biological Evaluation / Further Synthesis purity->application

Caption: A generalized workflow for the synthesis of halogenated pyranones.

The logical relationship between the two main synthetic strategies is outlined in the diagram below.

G Synthetic Strategies for Halogenated Pyranones cluster_direct Method 1: Direct Halogenation cluster_precursor Method 2: Synthesis from Precursors Target Target Halogenated Pyranone Pyr Pyranone Core HaloPre Halogenated Building Blocks DirectHal Direct Electrophilic Halogenation Pyr->DirectHal Hal Halogenating Agent (e.g., NBS, Br2, NCS) Hal->DirectHal DirectHal->Target Cyclization Ring Formation / Cyclization HaloPre->Cyclization Cyclization->Target

Caption: Two primary synthetic routes to halogenated pyranones.

References

A Comparative Guide to the Cross-Reactivity of 3-Bromo-2H-pyran-2-one with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 3-bromo-2H-pyran-2-one with various nucleophiles, supported by experimental data and detailed protocols. The unique chemical properties of this compound make it a valuable reagent in organic synthesis and a promising scaffold for the development of targeted covalent inhibitors.

Introduction to this compound

This compound is a six-membered heterocyclic compound featuring an α,β-unsaturated lactone system. The presence of the bromine atom at the C-3 position, combined with the electron-deficient nature of the pyran-2-one ring, renders this position highly susceptible to nucleophilic attack.[1] This inherent reactivity allows for the facile introduction of a wide range of functional groups, making it a versatile intermediate in the synthesis of complex molecules and functionalized pyranones.[1]

Reaction Mechanisms with Nucleophiles

The primary reaction pathway for this compound with nucleophiles is a nucleophilic substitution at the C-3 position, leading to the displacement of the bromide ion.[1] This process is facilitated by the electrophilic character of the pyranone ring. While the core scaffold is generally stable, strong nucleophilic conditions can potentially lead to ring-opening transformations, yielding different heterocyclic structures.[1]

Experimental_Workflow cluster_workflow Experimental Workflow A Dissolve this compound and nucleophile in solvent (e.g., DMF) B Add base (e.g., K₂CO₃) A->B C Stir at specified temperature (RT - 80°C) B->C D Monitor reaction (TLC / LC-MS) C->D E Aqueous workup and extraction D->E F Dry, concentrate, and purify (Column Chromatography) E->F G Characterize final product F->G Covalent_Inhibition Conceptual Pathway of Covalent Inhibition cluster_protein Protein Target ActiveSite Active Site with Nucleophilic Residue (Cys-SH) Inhibitor Covalent Inhibitor (this compound scaffold) Binding Reversible Binding (Non-covalent complex) Inhibitor->Binding Step 1: Recognition Binding->ActiveSite Reaction Covalent Bond Formation (Irreversible Inhibition) Binding->Reaction Step 2: Proximity-driven reaction

References

Confirming the Purity of Synthesized 3-bromo-2H-pyran-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of common analytical techniques for confirming the purity of 3-bromo-2H-pyran-2-one, a versatile building block in organic synthesis. The performance of these methods is supported by experimental data, offering a clear framework for selecting the most appropriate techniques for purity assessment.

Comparison of Purity Assessment Methods

The purity of synthesized this compound can be effectively determined using a combination of chromatographic and spectroscopic methods. While Thin-Layer Chromatography (TLC) offers a rapid qualitative assessment, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and is considered more reliable for quantitative analysis. Elemental analysis further validates the empirical formula of the synthesized compound.

Key Purity Indicators:

  • Absence of Starting Materials: Complete consumption of precursors such as 5,6-dihydro-2H-pyran-2-one or 3,5-dibromo-5,6-dihydro-2H-pyran-2-one.

  • Minimal Isomeric Impurities: Low levels of byproducts like 5-bromo-2H-pyran-2-one, which can form during synthesis.[1]

  • Sharp Melting Point: A narrow melting point range is indicative of high purity. The reported melting point for this compound is between 64-66 °C.[2][3]

  • Consistent Spectroscopic Data: Agreement of ¹H NMR, ¹³C NMR, and mass spectrometry data with established literature values.

Data Presentation

The following table summarizes the expected quantitative data for pure this compound, which can be used as a benchmark for comparison against experimental results.

Analytical Technique Parameter Expected Value Reference
¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ)7.69 (dd, J = 6.9, 1.9 Hz, 1H), 7.51 (dd, J = 5.0, 1.9 Hz, 1H), 6.15 (dd, J = 6.9, 5.0 Hz, 1H)[1][4]
¹³C NMR (50 MHz, CDCl₃) Chemical Shift (δ)158.0, 150.1, 144.0, 112.6, 106.5[1][4]
Mass Spectrometry (EI, 70 eV) m/z173.9, 175.9 (M⁺)[4]
Thin-Layer Chromatography (TLC) Rf (diethyl ether)~0.60[4]
Elemental Analysis % C, % H, % BrC: 34.32, H: 1.73, Br: 45.65Calculated
Melting Point Range64-66 °C[2][3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information and identify the presence of impurities. NMR is considered more reliable than TLC for monitoring reaction completion and purity.[1][4]

Procedure:

  • Dissolve approximately 5-10 mg of the synthesized this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher field NMR spectrometer.

  • Process the spectra and compare the chemical shifts (δ) and coupling constants (J) with the reference data provided in the table above.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the product to any impurities.

Thin-Layer Chromatography (TLC)

Objective: To quickly assess the completeness of the reaction and the presence of major impurities.

Procedure:

  • Prepare a TLC chamber with a suitable eluent, such as diethyl ether.

  • Spot a small amount of the reaction mixture or the purified product, dissolved in a volatile solvent like dichloromethane, onto a silica gel TLC plate.

  • Place the TLC plate in the chamber and allow the solvent to ascend.

  • Remove the plate, mark the solvent front, and visualize the spots under UV light (254 nm).

  • Calculate the Rf value for each spot and compare it to the expected value for this compound and any known starting materials or byproducts. For instance, the starting material 5,6-dihydro-2H-pyran-2-one has an Rf of 0.50 in diethyl ether.[4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the synthesized compound and confirm its elemental composition.

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Acquire the mass spectrum and identify the molecular ion peak (M⁺). For this compound, the presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (¹⁹Br and ⁸¹Br).

Elemental Analysis

Objective: To provide an independent confirmation of the compound's empirical formula.

Procedure:

  • Submit a highly purified sample (typically >99.5%) to an analytical laboratory for combustion analysis.

  • The analysis will provide the weight percentages of carbon, hydrogen, and bromine.

  • Compare the experimental percentages with the calculated theoretical values for C₅H₃BrO₂.

Mandatory Visualization

The following diagram illustrates the logical workflow for confirming the purity of synthesized this compound.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Purity Analysis Synthesis Crude this compound Purification Column Chromatography / Distillation Synthesis->Purification TLC TLC Analysis Purification->TLC Initial Check TLC->Purification Repurify if impure NMR NMR Spectroscopy (¹H & ¹³C) TLC->NMR Proceed if single spot NMR->Purification MS Mass Spectrometry NMR->MS Confirm Structure EA Elemental Analysis MS->EA Confirm Composition Final_Product Pure Product (>95%) EA->Final_Product Final Confirmation

Caption: Workflow for the purification and purity confirmation of this compound.

References

A Comparative Analysis of Pyranone-Based Compounds: In Vitro Efficacy vs. In Vivo Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the translational potential of novel therapeutic compounds is paramount. This guide provides a comparative overview of pyranone-based compounds, a promising class of heterocyclic molecules, examining their performance in foundational in vitro cytotoxicity assays against their efficacy in preclinical in vivo models. By presenting quantitative data, detailed experimental protocols, and visualizing key biological pathways, this document aims to offer a clear, objective comparison to inform future research and development.

Pyranone derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] Laboratory-based in vitro studies, often the first line of evaluation, have demonstrated the cytotoxic effects of these compounds against a variety of cancer cell lines.[3][4][5] However, the true therapeutic potential of a compound is ultimately determined by its performance in vivo, where factors such as bioavailability, metabolism, and tumor microenvironment play a crucial role. This guide synthesizes data from multiple studies to bridge the gap between benchtop findings and animal model outcomes.

Quantitative Data Summary: In Vitro vs. In Vivo Performance

The following tables summarize the quantitative data from representative studies on pyranone-based compounds, offering a comparison of their cytotoxic effects in cell cultures and their antitumor activity in animal models.

Table 1: In Vitro Cytotoxicity of Pyranone Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Phomapyrone AHL-60 (Human promyelocytic leukemia)34.62[3]
Phomapyrone BHL-60 (Human promyelocytic leukemia)27.90[3]
11S, 13R-(+)-phomacumarin AHL-60 (Human promyelocytic leukemia)31.02[3]
Pyran-2-one derivative 1 HepG2 (Human liver cancer)9.8[6]
Compound 6e MCF7 (Human breast cancer)12.46[7]
Compound 14b A549 (Human lung cancer)0.23[7]
Compound 8c HCT116 (Human colon cancer)7.58[7]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Antitumor Activity of Pyranone Derivatives in Ehrlich Ascites Carcinoma (EAC) Mouse Models

Compound/DerivativeDose% Increase in LifespanTumor Growth InhibitionReference
Benzophenone Semicarbazone25 mg/kg77.39%Significant reduction in tumor cell count[8]
Aponogeton undulatus extract200 mg/kgSignificant increaseSignificant decrease in tumor volume and viable cell count[9]
Pyranone scaffold RA-3cNot specifiedNot specifiedHigh activity against EAC cells[10]
Pyranone scaffold BR-3Not specifiedNot specifiedHigh activity against EAC cells[10]

Note: The compounds in Table 1 and Table 2 are from different studies and are presented to illustrate the types of quantitative data obtained from in vitro and in vivo experiments, respectively.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the standard protocols used in the cited studies for assessing the efficacy of pyranone-based compounds.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) and incubated overnight to allow for cell attachment.[12]

  • Compound Treatment: The pyranone-based compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 72 hours).[12]

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or acidified isopropanol, is added to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.

G cluster_0 In Vitro MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation G cluster_1 In Vivo EAC Mouse Model Workflow Tumor Inoculation Tumor Inoculation Compound Administration Compound Administration Tumor Inoculation->Compound Administration Monitoring (Weight, Survival) Monitoring (Weight, Survival) Compound Administration->Monitoring (Weight, Survival) Tumor Growth Evaluation Tumor Growth Evaluation Monitoring (Weight, Survival)->Tumor Growth Evaluation End of Treatment Lifespan Analysis Lifespan Analysis Monitoring (Weight, Survival)->Lifespan Analysis End of Study Hematological/Biochemical Analysis Hematological/Biochemical Analysis Tumor Growth Evaluation->Hematological/Biochemical Analysis G Pyranone Pyran-2-one Derivative p53 p53 Pyranone->p53 Ras Ras p53->Ras Inhibits Apoptosis Apoptosis p53->Apoptosis Raf Raf Ras->Raf ERK ERK Raf->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation ERK->Apoptosis Inhibits

References

A Head-to-Head Comparison of 3-bromo-2H-pyran-2-one and Other Dienes in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Diels-Alder reaction is a cornerstone of synthetic chemistry for constructing complex cyclic molecules. The choice of diene is critical to the success of this reaction, influencing reactivity, selectivity, and overall yield. This guide provides a detailed comparison of 3-bromo-2H-pyran-2-one with other commonly used dienes, supported by experimental data and protocols to inform your synthetic strategies.

Executive Summary

This compound emerges as a highly versatile and reactive diene in Diels-Alder cycloadditions. Unlike its parent, 2H-pyran-2-one, which is often reluctant to react due to its partial aromatic character, the 3-bromo substituent activates the pyrone ring. This activation allows for smooth and regiospecific cycloadditions with a broad range of dienophiles under relatively mild thermal conditions (78-90°C)[1]. A key feature of this compound is its "ambiphilic" or "chameleon" nature, enabling it to react efficiently with both electron-rich and electron-deficient dienophiles[2]. This dual reactivity provides a significant advantage over more conventional dienes like furan, which is less reactive, and cyclopentadiene, which primarily participates in normal electron-demand Diels-Alder reactions.

Performance Comparison of Dienes

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. The reactivity of the diene is a crucial factor in the success of this cycloaddition. Below is a comparative overview of this compound, unsubstituted 2-pyrone, furan, and cyclopentadiene.

DieneKey CharacteristicsTypical Reaction Conditions
This compound Ambiphilic (reacts with electron-rich and -poor dienophiles), high reactivity and selectivity compared to 2-pyrone.[2]Thermal, 78-90°C[1]
2-Pyrone Electron-deficient, partial aromatic character leads to low reactivity.[3]Often requires harsh conditions (high temperatures or pressures).
Furan Aromatic character reduces reactivity; reactions are often reversible.Elevated temperatures; reaction with maleimides can proceed at moderate temperatures.
Cyclopentadiene Highly reactive in normal electron-demand reactions.Often reacts readily at or below room temperature.
Quantitative Data with N-Phenylmaleimide

To provide a direct comparison, the following table summarizes the performance of different dienes in the Diels-Alder reaction with the electron-deficient dienophile, N-phenylmaleimide.

DieneDienophileSolventTemperature (°C)Time (h)Yield (%)Reference
Buta-1,3-dieneN-PhenylmaleimideToluene>120 (reflux)-55-65 (crude)[4]
Furan (polymer-bound)N-PhenylmaleimideDichloromethane40 (reflux)24~25% conversion
2,5-DimethylfuranN-Phenylmaleimide---High[5]

Note: Direct, published comparative data for this compound with N-phenylmaleimide under specific conditions was not available in the searched literature. However, its general reactivity profile suggests it would perform efficiently under moderate thermal conditions.

Experimental Protocols

Synthesis of this compound

A detailed and improved procedure for the synthesis of this compound has been established, avoiding the need to handle the sensitive 2-pyrone directly. The process involves the bromination of 5,6-dihydro-2H-pyran-2-one, followed by further transformations to yield the desired product[2].

General Procedure for Diels-Alder Cycloaddition of this compound

Based on established literature, a general protocol for the thermal Diels-Alder reaction of this compound is as follows.

Materials:

  • This compound

  • Dienophile (electron-rich or electron-deficient)

  • Anhydrous solvent (e.g., toluene, xylene)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.

  • Add the dienophile (1.0-1.5 eq.) to the solution.

  • Heat the reaction mixture to 78-90°C and stir for the required time (typically monitored by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography on silica gel or recrystallization.

Reaction Mechanisms and Pathways

The versatility of this compound stems from its electronic properties, which allow it to participate in both normal and inverse-electron-demand Diels-Alder reactions. This is governed by the relative energies of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

Diels_Alder_Types cluster_normal Normal Electron-Demand cluster_inverse Inverse Electron-Demand Diene_N Diene (HOMO) Dienophile_N Dienophile (LUMO) Diene_N->Dienophile_N Small Energy Gap Diene_I Diene (LUMO) Dienophile_I Dienophile (HOMO) Dienophile_I->Diene_I Small Energy Gap 3_Bromo_Pyrone This compound (Ambiphilic) 3_Bromo_Pyrone->Diene_N Acts as Nucleophile 3_Bromo_Pyrone->Diene_I Acts as Electrophile

Caption: Frontier Molecular Orbital interactions in Diels-Alder reactions.

The bromine atom in the 3-position of the pyrone ring is electron-withdrawing, which lowers the energy of both the HOMO and LUMO of the diene. This allows for a favorable energy gap with the LUMO of electron-rich dienophiles (inverse-demand) and the HOMO of electron-poor dienophiles (normal-demand).

Experimental Workflow for a Typical Diels-Alder Reaction

The following diagram illustrates a standard workflow for carrying out and analyzing a Diels-Alder reaction in a research setting.

Experimental_Workflow A Reactant Preparation (Diene & Dienophile) B Reaction Setup (Solvent, Inert Atmosphere) A->B Dissolve C Thermal Cycloaddition (Heating & Stirring) B->C Heat D Reaction Monitoring (TLC/GC-MS) C->D Monitor E Work-up (Solvent Removal) D->E Completion F Purification (Column Chromatography/ Recrystallization) E->F Purify G Characterization (NMR, IR, MS) F->G Analyze H Final Product G->H

Caption: A typical experimental workflow for a Diels-Alder reaction.

Conclusion

This compound stands out as a superior diene for Diels-Alder reactions due to its enhanced reactivity and unique ambiphilic nature. It offers a significant advantage over unsubstituted 2-pyrones and provides a versatile alternative to other common dienes like furan and cyclopentadiene. Its ability to react with a wide array of dienophiles under moderate conditions makes it an invaluable tool for the synthesis of complex polycyclic structures, which are often key scaffolds in drug discovery and development. The provided data and protocols serve as a foundational guide for researchers looking to leverage the synthetic potential of this powerful diene.

References

Safety Operating Guide

Proper Disposal of 3-bromo-2H-pyran-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-bromo-2H-pyran-2-one, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, this guide provides a comprehensive framework based on general best practices for handling and disposing of halogenated hazardous waste. Adherence to institutional protocols and local regulations is paramount.

Immediate Safety and Handling

Before proceeding with any disposal protocol, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated fume hood.

Step-by-Step Disposal Protocol

Given that this compound is a brominated organic compound, it must be treated as a halogenated hazardous waste.

  • Segregation: It is crucial to segregate halogenated waste from non-halogenated waste streams.[1][2][3][4][5] Do not mix this compound waste with non-halogenated solvents or other incompatible chemicals.[6] This is because the disposal methods for halogenated compounds, typically incineration, are different and more costly than those for non-halogenated waste.[5]

  • Waste Container Selection: Use a designated, leak-proof, and chemically compatible waste container for collecting this compound waste. The container must have a secure screw-top cap to prevent the release of vapors.[2][7]

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name, "this compound."[2] If other halogenated wastes are added to the same container, all components must be listed.

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory.[7] This area should be under the control of the laboratory personnel, and the container must be kept closed except when adding waste.

  • Consultation with EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Provide them with a complete list of the waste container's contents. They will ensure the waste is disposed of in compliance with all federal, state, and local regulations.

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. [3][8]

Data Summary

Quantitative disposal data for this compound is not available. The following table summarizes the key logistical information for its disposal.

ParameterGuideline
Waste Category Halogenated Organic Hazardous Waste
Primary Disposal Method Incineration by a licensed facility
Segregation Requirement Segregate from non-halogenated waste
Container Type Labeled, sealed, and chemically compatible
Key Regulatory Step Consultation with Institutional EHS

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generated: This compound is_halogenated Is it a halogenated organic compound? start->is_halogenated segregate Segregate into a designated 'Halogenated Waste' container is_halogenated->segregate  Yes disposal_improper Improper Disposal: Do NOT dispose in trash or down the drain is_halogenated->disposal_improper  No (Incorrect Assessment) label_container Label container with: 'Hazardous Waste' 'Halogenated Organic Waste' 'this compound' segregate->label_container store_safely Store in a designated Satellite Accumulation Area label_container->store_safely contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store_safely->contact_ehs end Proper Disposal by Licensed Facility contact_ehs->end

Disposal Decision Workflow for this compound.

References

Personal protective equipment for handling 3-bromo-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 3-bromo-2H-pyran-2-one in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Safety Precautions

This compound is a chemical that requires careful handling due to its potential hazards. While a specific, comprehensive safety data sheet (SDS) was not found, data from structurally related compounds and general chemical safety principles indicate that it should be handled with caution. The primary hazards are expected to include skin irritation, serious eye irritation, and potential toxicity if swallowed or in contact with skin.

Precautionary Statements:

  • Avoid breathing dust.

  • Wash skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • Store in a well-ventilated, dry place with the container tightly closed.[1]

  • Contaminated work clothing should not be allowed out of the workplace.

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory task should be performed to ensure the appropriate level of PPE is used.[2] The following are the minimum recommended PPE for handling this compound:

PPE CategorySpecification
Eye and Face Chemical splash goggles meeting ANSI Z87.1 standards.[2][3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3]
Hand Chemically resistant gloves (e.g., nitrile or neoprene).[4] For unknown toxicity, consider double-gloving or using a more resistant glove type.[2][3]
Body A flame-resistant lab coat, fully buttoned.[3][5] Long pants and closed-toe shoes are mandatory in the laboratory.[2][5]
Respiratory A NIOSH-approved respirator may be required if handling large quantities or if there is a risk of generating dust in a poorly ventilated area.[4]

Operational Plan: Step-by-Step Handling Procedure

3.1. Preparation and Engineering Controls

  • Verify Safety Equipment: Before starting work, ensure that a safety shower and eyewash station are readily accessible and operational.[1][6]

  • Work in a Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[7]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and have waste containers properly labeled and ready.

3.2. Handling and Use

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing: Carefully weigh the required amount of the solid compound. Avoid generating dust. If dust is unavoidable, respiratory protection is necessary.

  • Transfer: Transfer the compound to the reaction vessel inside the fume hood.

  • Post-Handling: After use, thoroughly wash hands and any exposed skin.[1] Decontaminate all surfaces and equipment.

3.3. Spill Response

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Control: Prevent the spread of the material. Cover drains if necessary.

  • Clean-up: For small spills, use an inert absorbent material to soak up the substance.[6] Place the absorbed material into a suitable, closed container for disposal.[6]

  • Ventilate: Ensure the area is well-ventilated during and after cleanup.

Emergency and First Aid Procedures

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1] Seek medical attention if you feel unwell.[1]

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[1] Remove all contaminated clothing. If skin irritation or a rash occurs, get medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.

  • If Swallowed: Rinse mouth and give two glasses of water to drink. Immediately call a poison center or doctor.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Chemical Waste: Dispose of the compound and any reaction byproducts in a designated, labeled hazardous waste container.[1] Do not release it into the environment.[6]

  • Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must also be disposed of as hazardous waste in a sealed and labeled container.

  • Follow Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Physicochemical Data

The following table summarizes available data for this compound.

PropertyValue
CAS Number 19978-32-6
Molecular Formula C5H3BrO2
Molecular Weight 174.98 g/mol
Appearance White to yellow solid
Melting Point 64-66 °C[8][9]
Boiling Point 261.1 ± 33.0 °C (Predicted)[8][9]
Density 1.882 ± 0.06 g/cm³ (Predicted)[8][9]

Experimental Workflow Diagram

The following diagram illustrates the standard operational workflow for safely handling this compound.

G prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Handling in Fume Hood (Weighing & Transfer) ppe->handling use Chemical Use (Reaction/Procedure) handling->use decon Decontamination (Glassware & Surfaces) use->decon spill Spill? use->spill During Use waste Waste Disposal (Hazardous Waste) decon->waste post Post-Handling (Remove PPE, Wash Hands) waste->post spill->decon No spill_proc Spill Procedure spill->spill_proc Yes spill_proc->decon

Caption: Workflow for handling this compound.

References

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Feasible Synthetic Routes

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